Imidazo[1,2-b]pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLSNMZRDYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443659 | |
| Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166176-46-1 | |
| Record name | Imidazo[1,2-b]pyridazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166176-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Imidazo 1,2 B Pyridazine in Medicinal Chemistry
The exploration of the imidazo[1,2-b]pyridazine (B131497) ring system in medicinal chemistry dates back to the mid-20th century. nih.gov Initial investigations into this fused heterocyclic system were driven by the search for novel structures with potential biological activity. The first synthesis of imidazo[1,2-b]pyridazine was reported in 1967. dergipark.org.trdergipark.org.tr Early studies laid the groundwork for understanding the fundamental chemistry and reactivity of this scaffold, paving the way for future modifications and the eventual discovery of its diverse pharmacological potential. A significant turning point in the history of this scaffold was the discovery of its utility as a versatile motif for protein kinase inhibition. researchgate.net This realization, particularly in the context of cancer therapy, sparked a renewed and intensified interest in the development of imidazo[1,2-b]pyridazine-based compounds. nih.govresearchgate.net
Significance of the Imidazo 1,2 B Pyridazine Moiety As a Privileged Scaffold for Drug Discovery
The imidazo[1,2-b]pyridazine (B131497) nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, thereby serving as a rich source for the development of new drugs. The significance of the imidazo[1,2-b]pyridazine moiety stems from several key structural and electronic features.
Its bicyclic, planar structure provides a rigid core that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target. The presence of nitrogen atoms in both the imidazole (B134444) and pyridazine (B1198779) rings offers opportunities for hydrogen bonding, a critical interaction in many drug-receptor binding events. acs.org Furthermore, the aromatic nature of the system contributes to its stability and allows for π-π stacking interactions with aromatic amino acid residues in protein targets. acs.org The successful development of the multi-kinase inhibitor, Ponatinib (B1185), which features the imidazo[1,2-b]pyridazine core, stands as a testament to the scaffold's potential and has spurred further exploration of its derivatives for various therapeutic applications. nih.govresearchgate.netdntb.gov.ua
Overview of Broad Spectrum Pharmacological Activities of Imidazo 1,2 B Pyridazine Derivatives
Derivatives of imidazo[1,2-b]pyridazine (B131497) exhibit a remarkable breadth of pharmacological activities, a direct consequence of the scaffold's privileged nature. nih.govresearchgate.net Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic agents, among others. nih.gov This wide range of biological effects is largely attributed to their ability to inhibit various enzymes, particularly protein kinases, which play crucial roles in numerous cellular processes.
Kinase Inhibition: A Major Avenue of Investigation
A significant portion of the research on imidazo[1,2-b]pyridazine derivatives has focused on their role as protein kinase inhibitors. researchgate.netnih.govdundee.ac.uk Kinases are a large family of enzymes that regulate a vast array of cellular functions, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Table 1: Selected Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase(s) | Therapeutic Area | Key Findings |
|---|---|---|---|
| Ponatinib (B1185) | BCR-ABL, VEGFR, FGFR, etc. | Cancer (Leukemia) | A clinically approved multi-kinase inhibitor effective against resistant mutations. nih.govdntb.gov.ua |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs, CLKs | Neurological disorders, Cancer | Showed selective inhibition with IC50 values less than 100 nM. nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | BTK | B-cell malignancies | Compound 22 exhibited potent and selective irreversible inhibition of BTK with an IC50 of 1.3 nM. acs.orgacs.org |
| Imidazo[1,2-b]pyridazine derivatives | TRK | Cancer | A series of potent second-generation TRK inhibitors were discovered, overcoming resistance. nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | CDK12/13 | Triple-Negative Breast Cancer | Novel covalent inhibitors with potent activity against TNBC cells were developed. nih.gov |
| 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines | TAK1 | Multiple Myeloma | Lead compound inhibited TAK1 with an IC50 of 55 nM, showing potential for anti-MM therapeutics. researchgate.netrsc.org |
| Imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives | mTOR | Cancer | Compounds A17 and A18 showed potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov |
| Imidazo[1,2-b]pyridazines | Cyclin-Dependent Kinases (CDKs) | Cancer | Identified as potent and selective inhibitors of CDK2. researchgate.net |
| Imidazo[1,2-b]pyridazine derivatives | ROR1 Pseudokinase | Triple-Negative Breast Cancer | Ponatinib, containing the imidazo[1,2-b]pyridazine scaffold, was found to bind to the ATP-binding site of ROR1. acs.org |
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major mechanism, the anticancer properties of imidazo[1,2-b]pyridazine derivatives are not limited to this pathway. Studies have shown their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines through other mechanisms as well. acs.orgnih.gov
Other Notable Pharmacological Activities
Beyond their prominent role in oncology, imidazo[1,2-b]pyridazine derivatives have demonstrated a wide array of other therapeutic potentials.
Table 2: Other Pharmacological Activities of Imidazo[1,2-b]pyridazine Derivatives
| Activity | Target/Mechanism | Key Findings |
|---|---|---|
| Antiviral | Inhibition of human picornaviruses | A novel class of inhibitors with broad-spectrum activity was discovered. acs.org |
| Antiparasitic | Inhibition of protozoan kinases (e.g., Plasmodium falciparum CLK1) | Showed potent inhibition of parasitic kinases. nih.gov |
| Antibacterial | - | Some derivatives have shown activity against various bacterial strains. nih.gov |
| Anti-inflammatory | Inhibition of TNF-α production | Imidazo[1,2-b]pyridazines have been evaluated as inhibitors of TNF-α. dergipark.org.tr |
| Neuroprotective | Ligands for β-amyloid plaques | Derivatives have been synthesized and evaluated for their potential in imaging Alzheimer's disease plaques. nih.gov |
| Antituberculosis | - | The related imidazopyridine scaffold has shown significant potency against Mycobacterium tuberculosis. rsc.org |
Scope and Academic Relevance of the Research Outline
Strategies for the Construction of the Imidazo[1,2-b]pyridazine Core
The formation of the fused imidazo[1,2-b]pyridazine ring system is the critical step in the synthesis of these compounds. Methodologies have evolved to improve efficiency, yield, and substrate scope.
The most established method for constructing the imidazo[1,2-b]pyridazine backbone is through a condensation reaction. nih.gov This approach typically involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govresearchgate.net The reaction proceeds under mild basic conditions, often using sodium bicarbonate. nih.gov
A crucial factor for a successful cyclization with high yields is the presence of a halogen substituent on the pyridazine (B1198779) ring. nih.gov In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. Alkylation by the α-bromoketone preferentially occurs at this nitrogen, which can hinder the desired bicyclic product formation. The introduction of a halogen on the pyridazine ring helps to direct the reaction towards the formation of the imidazo[1,2-b]pyridazine core. nih.gov
General Reaction Scheme for Conventional Cyclization:
3-Amino-6-halopyridazine + α-Bromoketone → Imidazo[1,2-b]pyridazine derivative
This traditional approach remains a fundamental and widely used strategy for accessing the core structure of imidazo[1,2-b]pyridazines. researchgate.net
To streamline the synthesis of substituted imidazo[1,2-b]pyridazines, efficient one-pot methodologies have been developed. These protocols offer a simpler and more practical approach by combining multiple reaction steps in a single vessel without isolating intermediates. iaea.orgias.ac.in
One such method is a two-step, one-pot synthesis that begins with the reaction of a heterocyclic amine, such as 6-chloropyridazin-3-amine, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). ias.ac.in The resulting intermediate is then condensed with an active electrophile like ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone (B140003) in the same flask. ias.ac.in This process affords 3-substituted imidazo[1,2-b]pyridazine derivatives in moderate to high yields. iaea.orgias.ac.in
| Starting Amine | Electrophile (RCH₂Br) | Product | Yield |
| 6-Chloropyridazin-3-amine | Ethyl bromoacetate | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | High |
| 6-Chloropyridazin-3-amine | Bromoacetonitrile | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | High |
| 6-Chloropyridazin-3-amine | 2-Bromoacetophenone | 6-Chloro-3-phenylimidazo[1,2-b]pyridazine | Moderate |
This table illustrates the versatility of the one-pot protocol for generating diverse 3-substituted imidazo[1,2-b]pyridazines. iaea.orgias.ac.in
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. sci-hub.se This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those related to the imidazo[1,2-b]pyridazine scaffold. sci-hub.semdpi.com
In the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives, microwave irradiation has been shown to dramatically reduce reaction times. For instance, the condensation of 2-aminopyridine (B139424) with phenacyl bromide derivatives can be completed in as little as 60 seconds, compared to 40-120 minutes required for conventional heating methods. sci-hub.se Similarly, the synthesis of thiazolyl-pyridazinediones, another class of pyridazine derivatives, benefits from microwave heating, which provides high yields in short reaction times (2-8 minutes) using eco-friendly catalysts. mdpi.com These examples highlight the significant advantages of using microwave assistance, presenting a greener and more efficient alternative for the synthesis of imidazo[1,2-b]pyridazines. sci-hub.senih.gov
Advantages of Microwave-Assisted Synthesis:
Reduced Reaction Times: Reactions can be completed in minutes instead of hours. sci-hub.se
Higher Yields: Often leads to improved product yields. sci-hub.se
Greener Chemistry: Allows for the use of environmentally benign solvents and reduces energy consumption. mdpi.comnih.gov
Advanced Functionalization and Derivatization Techniques
Once the core imidazo[1,2-b]pyridazine ring is formed, further modification is often necessary to develop compounds with specific properties. Advanced functionalization techniques, particularly metal-catalyzed cross-coupling reactions, are invaluable for this purpose. researchgate.net
Organometallic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize heterocyclic systems like imidazo[1,2-b]pyridazine. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. nih.govnih.gov
This reaction is highly effective for the functionalization of pyridazine rings. nih.govnih.gov For example, a 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aromatic boronic acids to introduce diverse substituents at the 3-position of the pyridazine ring. nih.gov The reaction is generally carried out in a mixture of solvents like DME and ethanol, with an aqueous base such as sodium carbonate, and a palladium catalyst like Pd(PPh₃)₄. nih.gov This strategy allows for the synthesis of a wide array of π-conjugated molecules based on the pyridazine heterocycle. nih.gov The ability to introduce aryl and heteroaryl groups makes Suzuki-Miyaura coupling a key tool in the late-stage diversification of imidazo[1,2-b]pyridazine derivatives. medjchem.com
Example of Suzuki-Miyaura Coupling on a Pyridazine Core:
| Halogenated Pyridazine | Boronic Acid | Catalyst | Product |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-6-(thiophen-2-yl)pyridazine |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | 3,2'-Bithiophene-5-yl-6-pyridazine |
This table demonstrates the scope of the Suzuki-Miyaura reaction for functionalizing the pyridazine ring system. nih.govnih.gov
C-H Activation Strategies (C-Arylation, C-Benzylation, C-Alkylation)
Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials like organohalides. researchgate.net For imidazo[1,2-b]pyridazines, this approach has been successfully applied for direct arylation, benzylation, and alkylation, primarily at the electron-rich C-3 position. researchgate.net
Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its C-3 position has been achieved, demonstrating that the reaction tolerates the presence of a chloro group. semanticscholar.org This allows for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. semanticscholar.org This strategy can be integrated into one-pot, two-step processes, for example, combining a Suzuki cross-coupling at one position with a palladium-catalyzed direct arylation at another, often facilitated by microwave irradiation. semanticscholar.org
Nucleophilic Aromatic Substitution (SNAr) at Specific Positions (e.g., C-6)
The C-6 position of the imidazo[1,2-b]pyridazine ring, when substituted with a good leaving group like a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This pathway provides a straightforward method for introducing various nucleophiles, such as amines and alcohols, at this specific position. researchgate.net The reaction is particularly effective due to the electron-withdrawing nature of the pyridazine ring nitrogen atoms, which helps to stabilize the intermediate Meisenheimer complex. This method is often used sequentially after functionalizing other positions, such as C-3, via cross-coupling, enabling the synthesis of polysubstituted derivatives. researchgate.netnih.gov
Multicomponent Reactions (e.g., Ugi-Type)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. beilstein-journals.orgnih.gov These reactions are valued for their operational simplicity and atom economy. nih.gov
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a prominent MCR used for the synthesis of the core imidazo[1,2-b]pyridazine scaffold itself. researchgate.net It involves the reaction of an aminopyridazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgresearchgate.net
Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org Tandem reaction sequences, such as a GBB reaction followed by an Ugi reaction, have been developed to create complex, peptidomimetic molecules based on the imidazo[1,2-a]pyridine scaffold, a related heterocyclic system. beilstein-journals.orgnih.gov This highlights the potential of using products from one MCR as inputs for a subsequent one, rapidly building molecular diversity. nih.gov
Regioselective Modifications and Substituent Introduction
The ability to selectively introduce substituents at specific positions (regioselectivity) is crucial for developing structure-activity relationships.
C-2 Position: Functionalization at the C-2 position of the imidazo[1,2-a]pyridine ring (a closely related scaffold) is known to be challenging due to the higher reactivity of the C-3 position towards electrophilic attack. tandfonline.comresearchgate.net Specific strategies are often required to direct substitution to the C-2 site.
C-3 Position: As detailed previously, the C-3 position is the most readily functionalized site. It is highly nucleophilic and reactive towards C-H activation and is a common site for introducing substituents via palladium-catalyzed cross-coupling reactions like Sonogashira and Stille when a halide is present. researchgate.netresearchgate.netsemanticscholar.org
C-6 Position: This position is typically modified using SNAr reactions when a halogen atom is present, allowing for the introduction of O- and N-nucleophiles. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be performed at a halogenated C-6 position. researchgate.net
C-8 Position: The synthesis of 3,6,8-trisubstituted imidazo[1,2-b]pyridazines has been reported, indicating that functionalization at the C-8 position is also achievable. researchgate.net This is often accomplished through palladium cross-coupling reactions, such as the Suzuki-Miyaura reaction, on a substrate that has been pre-functionalized with a halide at the C-8 position. researchgate.net
Table 3: Summary of Regioselective Functionalization Strategies
| Position | Primary Method(s) | Type of Substituent Introduced | Key Features | Reference(s) |
|---|---|---|---|---|
| C-2 | Specialized Synthetic Routes | Alkyl, Benzyl | Generally less reactive than C-3. | tandfonline.comresearchgate.net |
| C-3 | C-H Activation, Cross-Coupling (Sonogashira, Stille) | (Hetero)aryl, Alkynyl, Alkenyl | Most reactive position for electrophilic and radical attack. | researchgate.netresearchgate.netsemanticscholar.org |
| C-6 | SNAr, Cross-Coupling (Suzuki) | Amines, Alcohols, Aryl groups | Requires a halogen leaving group for both methods. | researchgate.netresearchgate.netresearchgate.net |
| C-8 | Cross-Coupling (Suzuki) | Aryl, Heteroaryl | Enables synthesis of trisubstituted derivatives. | researchgate.net |
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly being applied to the synthesis of imidazo[1,2-b]pyridazines. researchgate.net
Key strategies include:
Use of Green Solvents: Research has demonstrated the synthesis of imidazo[1,2-b]pyridazines via the GBB multicomponent reaction using eucalyptol, a bio-based and sustainable solvent. researchgate.net Other work on related heterocycles has utilized water as a green solvent. organic-chemistry.org
Multicomponent Reactions (MCRs): As mentioned, MCRs like the GBB reaction are inherently green. beilstein-journals.orgnih.gov They improve synthetic efficiency, reduce the number of steps, minimize waste production, and have high atom economy. beilstein-journals.orgnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. semanticscholar.orgbeilstein-journals.org This has been applied successfully in one-pot, two-step syntheses involving Suzuki coupling and direct arylation. semanticscholar.org
Catalyst-Free Reactions: Developing methods that avoid the use of metal catalysts is a key goal of green chemistry. Catalyst-free, three-component reactions have been developed to functionalize the C-3 position of the related imidazo[1,2-a]pyridine core, representing a more eco-friendly approach. nih.gov
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature and position of various substituents on the core scaffold. Researchers have systematically introduced modifications at several key positions to understand their impact on potency, selectivity, and pharmacokinetic properties.
Influence of Substituents at C-2, C-3, C-6, and C-8 Positions
The substitution pattern on the imidazo[1,2-b]pyridazine ring is a critical determinant of the biological activity of these compounds.
At the C-2 position , the introduction of a methyl group has been shown to improve binding affinity for certain kinases, such as DYRK1A. dundee.ac.uk In the context of PIM kinase inhibitors, a range of substituents have been explored, with smaller, polar groups generally being well-tolerated.
The C-3 position is a key vector for interaction with the target protein. For instance, in the development of Tyk2 JH2 inhibitors, modifications at this position have been crucial for enhancing potency. The introduction of a (1R,2S)-2-fluorocyclopropyl group at this position led to a four-fold increase in affinity. nih.gov For BCR-ABL inhibitors, an ethynyl (B1212043) linker at the C-3 position was a pivotal design element to overcome resistance. nih.gov
The C-6 position often accommodates larger substituents that can significantly modulate the compound's properties. For Tyk2 JH2 inhibitors, replacing a metabolically vulnerable anilino group with a (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moiety dramatically improved metabolic stability. nih.gov The nature of the substituent on the pyridone ring further influences properties like cell permeability. nih.gov In the context of DYRK/CLK inhibitors, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown dual activity. dundee.ac.ukresearchgate.net
Substitutions at the C-8 position also play a role in defining the SAR. For Tyk2 JH2 inhibitors, a methylamino group at C-8 participates in a crucial hydrogen bond network with the hinge region of the kinase. nih.gov
The following table summarizes the observed effects of substituents at these key positions:
| Position | Substituent | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| C-2 | Methyl | DYRK1A | Improved binding affinity | dundee.ac.uk |
| C-3 | (1R,2S)-2-fluorocyclopropyl | Tyk2 JH2 | 4-fold enhancement in affinity | nih.gov |
| C-3 | Ethynyl linker | BCR-ABL (T315I mutant) | Overcomes steric hindrance and resistance | nih.gov |
| C-6 | (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino | Tyk2 JH2 | Improved metabolic stability | nih.gov |
| C-8 | Methylamino | Tyk2 JH2 | Hydrogen bonding with kinase hinge region | nih.gov |
Impact of Linker Types and Their Geometric Isomers (e.g., Ethynyl Linkers, E/Z Isomers)
Ethynyl Linkers: A prominent example of the strategic use of a linker is found in the development of pan-inhibitors of BCR-ABL, including the drug Ponatinib. A key structural feature of these inhibitors is a carbon-carbon triple bond (ethynyl) linker at the C-3 position. This rigid linker allows the molecule to "skirt" the bulky isoleucine 315 side chain in the T315I "gatekeeper" mutant of BCR-ABL, which is a common mechanism of resistance to other kinase inhibitors. nih.gov This design strategy enables the compound to maintain potent inhibitory activity against both the native and the resistant mutant forms of the kinase. nih.gov
Oxime Linkers and Geometric Isomerism: In a series of imidazo[1,2-b]pyridazines designed as inhibitors of human picornaviruses, the nature of the linker between the core and a phenyl group was found to be highly influential. The study revealed that oxime linkers were slightly superior to vinyl carboxamide linkers. Furthermore, the geometric configuration of the oxime was paramount for activity. The E isomer was identified as the key active geometry, with the corresponding Z isomer leading to a significant loss of potency against human rhinovirus 14 (HRV-14). nih.gov This highlights that not only the chemical nature but also the precise spatial arrangement of the linker is crucial for effective biological activity.
Identification of Key Pharmacophoric Features and Binding Motifs
The analysis of co-crystal structures and molecular modeling studies has been instrumental in identifying the key pharmacophoric features and binding motifs of this compound analogues.
For Tyk2 JH2 inhibitors , a crucial binding motif involves a hydrogen bond network with the kinase hinge region. Specifically, the N1 nitrogen of the imidazo[1,2-b]pyridazine core and the NH of a methylamino substituent at the C-8 position form hydrogen bonds with the backbone of Val690. nih.gov
In the case of PIM kinase inhibitors , a surprising binding mode was discovered. Unlike typical ATP-mimetic inhibitors that interact with the kinase hinge region, imidazo[1,2-b]pyridazines were found to interact with the N-terminal lobe αC helix. semanticscholar.orgnih.gov This non-classical binding mode contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. semanticscholar.orgnih.gov
For DYRK1A inhibitors , X-ray crystallography revealed that the imidazo[1,2-b]pyridazine core binds in the ATP site in a Type I fashion. A key interaction is a hydrogen bond between the N1 of the imidazo[1,2-b]pyridazine core and the hinge residue Leu241. A potential non-classical hydrogen bond can also form between the aromatic C-H of the imidazo[1,2-b]pyridazine core and the carbonyl of Glu239 at the hinge. dundee.ac.uk
SAR for Specific Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the development of inhibitors against several important kinase targets.
Haspin Kinase Inhibitors
A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Haspin kinase, a key regulator of mitosis. nih.govtandfonline.comtandfonline.com Starting from the known Haspin inhibitor CHR-6494, which is based on the imidazo[1,2-b]pyridazine scaffold, SAR studies led to the identification of compounds with significantly improved activity. nih.govtandfonline.com
The inhibitory activity of these compounds was found to be highly dependent on the substituents at the C-3 and C-6 positions. The most potent compounds identified, 21 and 22 , exhibited IC50 values of 6 nM and 12 nM, respectively, against human Haspin, compared to 55 nM for the parent compound CHR-6494. nih.govtandfonline.com These compounds also demonstrated high selectivity against a panel of other protein kinases. nih.govtandfonline.com ATP competition assays confirmed that these compounds act as type I kinase inhibitors, binding to the ATP-binding pocket of Haspin. tandfonline.com
The following table presents the inhibitory activities of selected imidazo[1,2-b]pyridazine derivatives against Haspin kinase:
| Compound | Haspin IC50 (nM) | Reference |
|---|---|---|
| CHR-6494 | 55 | nih.govtandfonline.com |
| 12 | - | nih.govtandfonline.com |
| 14 | - | nih.govtandfonline.com |
| 21 | 6 | nih.govtandfonline.com |
| 22 | 12 | nih.govtandfonline.com |
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs) Inhibitors
The imidazo[1,2-b]pyridazine scaffold has also been successfully utilized to develop inhibitors of the DYRK family of kinases, particularly DYRK1A. dundee.ac.uk Optimization of an initial fragment hit led to the discovery of potent and selective DYRK1A inhibitors.
SAR exploration focused on substitutions at the C-2 and C-3 positions of the imidazo[1,2-b]pyridazine core. Methylation at the C-2 position was found to enhance binding affinity for DYRK1A. dundee.ac.uk Exploration of the C-3 position was guided by the knowledge that 3,6-disubstituted imidazo[1,2-b]pyridazines can exhibit dual DYRK/CLK activity. dundee.ac.ukresearchgate.net The optimization efforts culminated in the identification of compound 17 , which is a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. dundee.ac.uk The binding mode of compound 17 was elucidated by X-ray crystallography, revealing its interaction with the ATP binding site of DYRK1A. dundee.ac.uk Further rational design, informed by the crystal structure, led to compound 29 , which showed improved selectivity over the closely related CLK kinases. dundee.ac.uk
The table below shows the activity of key imidazo[1,2-b]pyridazine-based DYRK1A inhibitors:
| Compound | DYRK1A IC50 (nM) | Note | Reference |
|---|---|---|---|
| 1 (Fragment) | - | Initial hit | dundee.ac.uk |
| 4 | - | Methylation at C-2 improved affinity | dundee.ac.uk |
| 17 | Potent inhibitor | High cellular potency and selectivity | dundee.ac.uk |
| 29 | - | Improved selectivity over CLK kinases | dundee.ac.uk |
Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Inhibitors
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). While first and second-generation inhibitors have been successful, the emergence of resistance, particularly the T315I "gatekeeper" mutation, necessitates the development of new therapeutic agents. Imidazo[1,2-b]pyridazine derivatives have been investigated as pan-inhibitors of BCR-ABL, including the resistant T315I mutant.
A key structural feature in some potent inhibitors is a carbon-carbon triple bond linker at the 3-position of the imidazo[1,2-b]pyridazine ring. This linker is designed to avoid steric hindrance from the bulky isoleucine side chain of the T315I mutant. nih.gov Extensive SAR studies have led to the discovery of compounds like AP24534, which demonstrates low nanomolar IC50 values against both native BCR-ABL and the T315I mutant. nih.gov
Further studies have explored the replacement of the ethynyl linker with a 1H-pyrazol-1-yl moiety. A series of 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives were synthesized and showed good inhibitory activity against the BCR-ABL1 kinase. One of the most potent compounds from this series, 16a , exhibited an IC50 value of 8.5 nM against BCR-ABL1 kinase. nih.gov The substitution pattern on the terminal benzamide (B126) ring and the imidazo[1,2-b]pyridazine core plays a crucial role in determining the inhibitory potency.
Table 1: SAR of Imidazo[1,2-b]pyridazine Analogues as BCR-ABL Kinase Inhibitors
| Compound | Modifications | BCR-ABL IC50 (nM) | Reference |
|---|---|---|---|
| AP24534 | 3-ethynyl linker with a complex benzamide side chain | <3 (native), 11 (T315I) | nih.gov |
| 16a | 3-(1-(4-benzoylphenyl)-1H-pyrazol-4-yl) | 8.5 | nih.gov |
| 16i | 3-(1-(4-(3-(trifluoromethyl)benzoyl)phenyl)-1H-pyrazol-4-yl) | <2 (K562 cells) | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR2 is a well-established strategy in cancer therapy. The imidazo[1,2-b]pyridazine scaffold has been utilized as a hinge-binding motif in the design of potent VEGFR2 inhibitors.
SAR studies have shown that 6-phenoxy-imidazo[1,2-b]pyridazine derivatives with meta-substitutions on the phenoxy ring exhibit potent VEGFR2 affinity. nih.gov The nature of the substituent on the terminal benzamide unit is also critical for activity. For instance, the compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) demonstrated strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. nih.gov This compound also showed inhibitory activity against platelet-derived growth factor receptor β (PDGFRβ), another important kinase in angiogenesis. nih.gov
In the pursuit of dual c-Met and VEGFR2 inhibitors, further modifications on the imidazo[1,2-b]pyridazine scaffold have been explored. These studies led to the identification of compounds with potent inhibitory activity against both kinases. nih.gov
Table 2: SAR of Imidazo[1,2-b]pyridazine Analogues as VEGFR2 Kinase Inhibitors
| Compound | Modifications | VEGFR2 IC50 (nM) | Reference |
|---|---|---|---|
| 6b | 6-(3-(3-(trifluoromethyl)benzamido)phenoxy) | 7.1 | nih.gov |
| Compound 26 (imidazo[1,2-a]pyridine core) | 6-methylpyridone ring | 2.2 | nih.gov |
PIM Kinase Inhibitors
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, playing a role in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as a class of potent and selective PIM kinase inhibitors.
Interestingly, crystallographic studies revealed that these inhibitors bind to the NH2-terminal lobe helix αC of PIM1 rather than the conventional hinge region, making them ATP-competitive but not ATP-mimetic. This unique binding mode contributes to their enhanced selectivity. nih.gov SAR studies have explored substitutions at both the R1 and R2 positions of the imidazo[1,2-b]pyridazine scaffold. For instance, compound K00135 showed significant activity, while other analogues like K00486 and K00152 also displayed low nanomolar potency against PIM1. rsc.org
Table 3: SAR of Imidazo[1,2-b]pyridazine Analogues as PIM Kinase Inhibitors
| Compound | R1 Substituent | R2 Substituent | PIM1 IC50 (nM) | PIM2 IC50 (µM) | Reference |
|---|---|---|---|---|---|
| K00135 | - | 1-(3-acetylphenyl) | 140 | 1.8 | rsc.org |
| K00486 | - | - | 34 | 2.5 | rsc.org |
| K00152 | - | - | 39 | 7.0 | rsc.org |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as ATP-competitive mTOR inhibitors.
A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have shown significant anti-proliferative activity against various cancer cell lines. nih.gov SAR studies on these compounds revealed that the nature and position of substituents on the aryl urea moiety greatly influence their mTOR inhibitory activity. Compounds A17 and A18 emerged as potent mTOR inhibitors with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov These compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets of mTOR. nih.gov
Table 4: SAR of Imidazo[1,2-b]pyridazine Analogues as mTOR Inhibitors
| Compound | Modifications | mTOR IC50 (µM) | Reference |
|---|---|---|---|
| A17 | Diaryl urea derivative | 0.067 | nih.gov |
| A18 | Diaryl urea derivative | 0.062 | nih.gov |
Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibitors
Transforming growth factor-β activated kinase 1 (TAK1) is a serine/threonine kinase that plays a critical role in inflammatory and immune responses, as well as in cell survival and apoptosis. Overexpression and upregulation of TAK1 have been observed in multiple myeloma (MM).
Recent studies have identified 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position as potent TAK1 inhibitors. nih.gov The introduction of a morpholine or piperazine moiety at the C6 position of the imidazo[1,2-b]pyridazine core was found to enhance kinase inhibition. The lead compound, 26 , from this series inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM, which is more potent than the known TAK1 inhibitor takinib (B611130) (IC50 of 187 nM). nih.gov
Table 5: SAR of Imidazo[1,2-b]pyridazine Analogues as TAK1 Kinase Inhibitors
| Compound | Modifications | TAK1 IC50 (nM) | Reference |
|---|---|---|---|
| 26 | 6-morpholino, 3-(1H-indazol-5-yl) | 55 | nih.gov |
c-Met Kinase Inhibitors
The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of many human cancers.
Researchers have designed dual inhibitors targeting both c-Met and VEGFR2 by utilizing the imidazo[1,2-b]pyridazine scaffold. nih.gov The design of these inhibitors was guided by the co-crystal structures of known inhibitors in complex with the kinases. This approach led to the identification of para-substituted inhibitors that could effectively suppress both c-Met and VEGFR2 activities. Further optimization through the introduction of pyrazolone (B3327878) and pyridone derivatives, which can form intramolecular hydrogen bonds to create a more rigid and favorable conformation, resulted in potent inhibition. While the most potent compound identified in this study had an imidazo[1,2-a]pyridine core, the initial exploration of the imidazo[1,2-b]pyridazine scaffold provided crucial insights for the development of these dual inhibitors.
Table 6: SAR of Imidazo[1,2-b]pyridazine Analogues as c-Met Kinase Inhibitors
| Compound | Modifications | c-Met IC50 (nM) | Reference |
|---|---|---|---|
| 3a (imidazo[1,2-b]pyridazine core) | para-substituted derivative | (Potent, specific value not provided) | nih.gov |
| Compound 26 (imidazo[1,2-a]pyridine core) | 6-methylpyridone ring | 1.9 | nih.gov |
IκB Kinase β (IKK-β) Inhibitors
IκB kinase β (IKK-β) is a key enzyme in the canonical NF-κB signaling pathway, which is a critical regulator of inflammation, immunity, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers, making IKK-β an attractive therapeutic target.
Imidazo[1,2-b]pyridazine derivatives have been developed as IKK-β inhibitors, starting from hits identified through high-throughput screening. Optimization of the substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to a significant increase in both cell-free IKK-β inhibitory activity and cellular TNFα inhibitory activity. These compounds also demonstrated high kinase selectivity. Further work focused on improving the in vivo potency by adjusting the polarity of the molecules to enhance permeability and by introducing additional substituents based on interaction models. This led to the discovery of compounds with potent IKK-β inhibitory activity and efficacy in animal models of arthritis.
Table 7: SAR of Imidazo[1,2-b]pyridazine Analogues as IKK-β Inhibitors
| Compound Series | Modifications | IKK-β Inhibitory Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine derivatives | Optimization of 3- and 6-positions | Increased cell-free and cellular activity |
Mitotic Kinesin Spindle Protein 1 (Mps1) Inhibitors
Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint, is a critical target in oncology. The imidazo[1,2-b]pyridazine scaffold has yielded extremely potent and selective Mps1 inhibitors.
A significant breakthrough in this area came from property-based optimization of an initial imidazo[1,2-a]pyrazine (B1224502) hit. nih.gov This led to the discovery of the imidazo[1,2-b]pyridazine-based compound 27f . This compound demonstrated remarkable potency with a cellular Mps1 IC50 of 0.70 nM and an antiproliferative IC50 of 6.0 nM in A549 lung cancer cells. nih.govebi.ac.uk The key structural modification involved the change from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine core, coupled with property-based optimization at the 6-position of the scaffold. nih.gov Compound 27f not only showed high potency but also excellent selectivity when screened against a panel of 192 kinases. nih.govebi.ac.uk Furthermore, it possessed favorable pharmacokinetic properties, being orally available and active in in-vivo models. nih.gov This work underscores the value of the imidazo[1,2-b]pyridazine core in developing potent and selective kinase inhibitors for cancer therapy.
Table 1: SAR of Imidazo[1,2-b]pyridazine Analogues as Mps1 Inhibitors
| Compound | Core Scaffold | Cellular Mps1 IC50 (nM) | A549 Proliferation IC50 (nM) | Key Features |
|---|---|---|---|---|
| 27f | Imidazo[1,2-b]pyridazine | 0.70 | 6.0 | Potent, selective, and orally bioavailable. nih.govebi.ac.uk |
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies. The imidazo[1,2-b]pyridazine scaffold has recently been successfully exploited to develop potent and selective irreversible BTK inhibitors. acs.orgnih.gov
Through a focused research effort, compound 22 , an imidazo[1,2-b]pyridazine derivative later named TM471-1 , was identified as a covalent inhibitor of BTK. acs.orgnih.gov This compound exhibited potent enzymatic inhibition with an IC50 value of 1.3 nM. nih.gov Crucially, it demonstrated excellent kinase selectivity when profiled against a panel of 310 kinases. nih.gov The discovery of TM471-1 highlights the potential of the imidazo[1,2-b]pyridazine core to generate highly selective covalent inhibitors targeting specific kinases involved in cancer. acs.orgnih.gov The promising preclinical data, including a robust safety profile and significant tumor growth inhibition in xenograft models, have led to its advancement into Phase I clinical trials. acs.orgnih.gov The general structure has also been noted as a promising inhibitor for BTK in other studies. dergipark.org.tr
Table 2: SAR of Imidazo[1,2-b]pyridazine Analogues as BTK Inhibitors
| Compound | Core Scaffold | BTK IC50 (nM) | Mode of Action | Key Features |
|---|---|---|---|---|
| TM471-1 (Compound 22) | Imidazo[1,2-b]pyridazine | 1.3 | Covalent, Irreversible | Potent and highly selective inhibitor; advanced to clinical trials. acs.orgnih.gov |
Adaptor Associated Kinase 1 (AAK1) Inhibitors
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a target for neuropathic pain and as a potential host-based target for antiviral therapies. researchgate.net The imidazo[1,2-b]pyridazine scaffold is a key feature in several patented AAK1 inhibitors. researchgate.net
Research has shown that a series of imidazo[1,2-b]pyridazines, originally developed by Lexicon Pharmaceuticals, are potent AAK1 inhibitors. These compounds have been re-synthesized and their high affinity for AAK1 has been confirmed. researchgate.net The chemical structures of these patented inhibitors typically feature substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring system. The inhibition of AAK1 by these compounds can interfere with viral entry into host cells, demonstrating a promising strategy for developing broad-spectrum antiviral agents. researchgate.net
Table 3: SAR of Imidazo[1,2-b]pyridazine Analogues as AAK1 Inhibitors
| Scaffold | Key Structural Features | Target | Therapeutic Potential |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | Substitutions at C3 and C6 positions | AAK1 | Neuropathic pain, Antiviral. researchgate.net |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer treatment. The imidazo[1,2-b]pyridazine core has been developed into a potent and selective class of CDK inhibitors. nih.govresearchgate.net
Modification of an earlier series of imidazo[1,2-a]pyridine CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series. nih.govresearchgate.net While some compounds from both series show similar CDK activity, their SAR profiles differ significantly, which has been attributed to different binding modes within the kinase active site. nih.govresearchgate.net This scaffold has yielded potent and selective inhibitors of CDK2. nih.govresearchgate.net
More recently, structure-guided design has identified imidazo[1,2-b]pyridazine analogues as potent, ATP-competitive inhibitors of CDK12 and CDK13. digitellinc.com These kinases are involved in transcriptional regulation and are attractive targets in oncology, particularly for triple-negative breast cancer. digitellinc.com Certain lead compounds in this series not only inhibit the kinase activity but also act as "molecular glues," inducing the degradation of Cyclin K, the regulatory partner of CDK12. This dual mechanism of action is a significant finding in the SAR of this class. These compounds have demonstrated low nanomolar activity against CDK12 and potent antiproliferative effects. digitellinc.com
Table 4: SAR of Imidazo[1,2-b]pyridazine Analogues as CDK Inhibitors
| Target | Key Features of Imidazo[1,2-b]pyridazine Analogues | Mechanism of Action |
|---|---|---|
| CDK2 | Less lipophilic than imidazo[1,2-a]pyridine counterparts; distinct SAR. nih.govresearchgate.net | Kinase Inhibition |
| CDK12/13 | Low nanomolar activity; good physicochemical properties. digitellinc.com | ATP-competitive kinase inhibition and Cyclin K degradation. digitellinc.com |
SAR for Other Pharmacological Activities
Antiviral Agents
The imidazo[1,2-b]pyridazine scaffold has been investigated for its antiviral properties, with activity demonstrated against several viruses. researchgate.net A key mechanism for this activity is through the inhibition of host-cell kinases that are essential for viral replication.
As mentioned previously, the inhibition of Adaptor Associated Kinase 1 (AAK1) by imidazo[1,2-b]pyridazine derivatives is a promising strategy for antiviral drug development. researchgate.net By targeting AAK1, these compounds can disrupt the endocytosis of multiple viruses, thereby blocking their entry into host cells. This approach offers the potential for broad-spectrum antiviral activity. researchgate.net For instance, AAK1 inhibitors based on this scaffold have been shown to possess activity against viruses such as Dengue virus (DENV) and Hepatitis C virus (HCV). researchgate.net
Antiparasitic Agents
The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold for the development of agents against a range of protozoan parasites. researchgate.netnih.govnih.govuantwerpen.beresearchgate.net
A novel series of 3-nitroimidazo[1,2-b]pyridazines has shown exceptional and selective activity against Giardia lamblia, the parasite responsible for giardiasis. nih.govuantwerpen.beresearchgate.net SAR studies revealed that the presence of the 3-nitro group is essential for the potent, sub-nanomolar anti-giardial activity. nih.govuantwerpen.beresearchgate.net Analogues lacking the nitro group were significantly less active, indicating that the mechanism likely involves the generation of nitrosative stress within the parasite. nih.govuantwerpen.be These compounds possess favorable drug-like properties, making them valuable hits for further development. nih.govuantwerpen.beresearchgate.net
The imidazo[1,2-b]pyridazine scaffold has also yielded potent inhibitors of kinases in Plasmodium falciparum, the deadliest malaria parasite. One key target is the P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is crucial for the parasite's life cycle. nih.gov A series of imidazopyridazine inhibitors of PfCDPK1 displayed good in-vitro anti-parasite activity. nih.gov Further SAR exploration, which involved replacing a six-membered aromatic linker at the 3-position with a pyrazole (B372694), led to new analogues with improved ADME properties and good selectivity against human kinases. nih.gov
In another study, 3,6-disubstituted imidazo[1,2-b]pyridazines were identified as potent inhibitors of P. falciparum CLK1 (PfCLK1). nih.gov The most selective compound from this series, 20a , exhibited an IC50 of 32 nM against PfCLK1. nih.gov
The same series of 3,6-disubstituted imidazo[1,2-b]pyridazines was also tested against Leishmania amazonensis. Several compounds demonstrated anti-leishmanial activity, although typically at higher concentrations (10 µM). nih.gov
Table 5: SAR of Imidazo[1,2-b]pyridazine Analogues as Antiparasitic Agents
| Compound/Series | Target Organism | Target Enzyme/Mechanism | Key SAR Findings |
|---|---|---|---|
| 3-Nitroimidazo[1,2-b]pyridazines | Giardia lamblia | Nitrosative stress | The 3-nitro group is critical for sub-nanomolar activity. nih.govuantwerpen.beresearchgate.net |
| Imidazopyridazines with pyrazole linker | Plasmodium falciparum | PfCDPK1 Inhibition | Pyrazole linker at C3 improves ADME properties while maintaining potency. nih.gov |
| 20a | Plasmodium falciparum | PfCLK1 Inhibition | 3,6-disubstitution pattern leads to potent inhibition (IC50 = 32 nM). nih.gov |
Antimicrobial Agents
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of new antimicrobial agents. researchgate.net Research has focused on the synthesis of various derivatives to understand the structural requirements for potent antibacterial activity.
One key area of investigation involves the synthesis of amide derivatives from an imidazo[1,2-b]pyridazine-3-carboxylic acid intermediate. In a notable study, a series of these amide derivatives were synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. citedrive.com The findings from this research revealed that specific substitutions are crucial for potent antibacterial effects.
The general approach involved coupling the core imidazo[1,2-b]pyridazine-3-carboxylic acid with a variety of substituted amines to generate a library of amide compounds. These compounds were then tested to determine their Minimum Inhibitory Concentration (MIC), a measure of their potency.
The research highlighted two compounds in particular, identified as 10 and 16 , which demonstrated significant activity against the Gram-negative bacterium Pseudomonas aeruginosa. citedrive.com These compounds exhibited an MIC value of 6.25 μg/mL, which is comparable to the tetracycline (B611298) control, indicating strong potency. citedrive.com Another compound, 17 , showed moderate activity against the Gram-positive bacterium Bacillus subtilis with an MIC of 10 μg/mL. citedrive.com
These findings underscore the importance of the substituents on the amide portion of the molecule in determining antibacterial potency and spectrum. The activity against P. aeruginosa is particularly noteworthy, as this bacterium is known for its resistance to many antibiotics. The results suggest that the imidazo[1,2-b]pyridazine-3-carboxamide scaffold is a valuable starting point for developing new treatments for challenging bacterial infections.
Table 1: Antibacterial Activity of Imidazo[1,2-b]pyridazine-3-carboxamide Analogues Data sourced from an in vitro study evaluating derivatives against various bacterial strains. citedrive.com
| Compound ID | Target Organism | Activity Level | MIC (μg/mL) |
|---|---|---|---|
| 10 | Pseudomonas aeruginosa (Gram-negative) | High | 6.25 |
| 16 | Pseudomonas aeruginosa (Gram-negative) | High | 6.25 |
| 17 | Bacillus subtilis (Gram-positive) | Moderate | 10.0 |
| Tetracycline (Control) | Pseudomonas aeruginosa | High | 6.25 |
| Tetracycline (Control) | Bacillus subtilis | High | 6.25 |
Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease. Consequently, the development of ligands that can bind to these plaques is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). The imidazo[1,2-b]pyridazine structure has been explored as a novel scaffold for such imaging agents. nih.gov These derivatives were designed as isosteric analogues of IMPY, a known Aβ plaque imaging agent. nih.gov
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and their binding affinities for synthetic Aβ aggregates were evaluated. The studies revealed that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring system are critical in determining the binding affinity, with inhibitory constant (Ki) values ranging from 11.0 to over 1000 nM. citedrive.com
The Structure-Activity Relationship (SAR) can be summarized as follows:
Substitution at the 2-position: A phenyl ring at this position was found to be a requirement for high binding affinity. When the phenyl ring was replaced with a pyridinyl or thiophenyl ring, the binding affinity was significantly reduced. nih.gov The most potent ligands featured a 4'-dimethylaminophenyl group at the 2-position.
Substitution at the 6-position: The nature of the substituent at this position also heavily influences binding. A methylthio (-SCH₃) group was found to confer higher affinity compared to a methoxy (B1213986) (-OCH₃) group. nih.gov
Other Substitutions: The addition of ω-fluoroethyl or ω-fluoropropyl groups to the core structure resulted in a decrease in binding affinity. nih.gov
The most promising compound identified from this series was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , which displayed an exceptionally high binding affinity with a Ki value of 11.0 nM. citedrive.comnih.gov This compound's properties suggest it could be a valuable candidate for development into a novel PET radiotracer for imaging Aβ plaques in the brain.
Table 2: Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Analogues for Aβ Plaque Binding Data from in vitro evaluation using synthetic Aβ₁₋₄₀ aggregates. nih.gov
| Compound | 2-Position Substituent | 6-Position Substituent | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | 4'-Aminophenyl | H | 258.0 |
| 2 | 4'-Methylaminophenyl | H | 129.0 |
| 3 | 4'-Dimethylaminophenyl | Methoxy | 36.6 |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 5 | 4'-Methylamino-phenyl | 2-Fluoroethoxy | 100.0 |
| 6 | 4'-Dimethylamino-phenyl | 2-Fluoroethoxy | 42.1 |
| 7 | 4'-Aminophenyl | Iodo | 118.0 |
| 8 | 4'-Methylaminophenyl | Iodo | 69.4 |
| 16a | Pyridin-2-yl | H | >1000 |
| 16b | Pyridin-3-yl | H | >1000 |
Anticancer Research
Derivatives of imidazo[1,2-b]pyridazine have demonstrated considerable promise in anticancer research, exhibiting a range of biological activities against various cancer types. researchgate.net The versatility of this heterocyclic system allows for chemical modifications that can be tailored to inhibit specific molecular targets involved in cancer progression.
Molecular Mechanisms of Action in Cancer Pathways
The anticancer effects of imidazo[1,2-b]pyridazine derivatives are primarily attributed to their ability to modulate key signaling pathways in cancer cells, most notably through the inhibition of protein kinases. These enzymes play a central role in cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers.
Kinase Inhibition: A predominant mechanism of action for imidazo[1,2-b]pyridazine derivatives is the inhibition of a wide array of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate, thereby blocking downstream signaling. nih.gov
Notably, derivatives have been developed as potent inhibitors of:
PIM kinases: These kinases are implicated in hematopoietic malignancies and some solid tumors. Imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases with low nanomolar potency. semanticscholar.org
FMS-like tyrosine kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Certain imidazo[1,2-b]pyridazine derivatives have shown high potency against FLT3, including its mutated forms. nih.govsemanticscholar.org
Breakpoint cluster region-abelson (BCR-ABL) kinase: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Ponatinib, a drug containing the imidazo[1,2-b]pyridazine core, is a pan-inhibitor of BCR-ABL, including the drug-resistant T315I mutant. nih.govresearchgate.net
Monopolar spindle 1 (Mps1): This kinase is an attractive target due to its high expression in cancer cells. An imidazo[1,2-b]pyridazine-based derivative has been identified as an extremely potent and selective Mps1 inhibitor. ebi.ac.uk
Mammalian target of rapamycin (mTOR): This kinase is a central regulator of cell growth and proliferation. Novel imidazo[1,2-b]pyridazine derivatives have exhibited significant mTOR inhibitory activity. nih.gov
Transforming growth factor-β activated kinase (TAK1): This kinase is overexpressed in multiple myeloma. Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit TAK1 at nanomolar concentrations. rsc.org
Discoidin domain receptor 1 (DDR1): This receptor tyrosine kinase is implicated in several cancers, including non-small cell lung cancer (NSCLC). A series of imidazo[1,2-a]pyrazine derivatives, a related scaffold, have been identified as selective DDR1 inhibitors. nih.gov
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases are of interest for treating cancer and other diseases. Imidazo[1,2-b]pyridazines have been explored as inhibitors of DYRK kinases. cardiff.ac.uk
Tyrosine kinase 2 (Tyk2): This kinase is involved in immune signaling. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 JH2 domain. nih.gov
Tubulin Targeting: While kinase inhibition is the most widely reported mechanism, the broader class of imidazole-containing compounds has also been shown to target the microtubule network, a key component of the cytoskeleton essential for cell division. mdpi.com This suggests a potential, though less explored, mechanism for imidazo[1,2-b]pyridazine derivatives.
In Vitro Cellular Proliferation and Viability Assays
The anticancer potential of imidazo[1,2-b]pyridazine derivatives is extensively evaluated using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of these compounds on cancer cells and for quantifying their potency.
2D and 3D Cell Cultures: Researchers utilize both traditional two-dimensional (2D) cell cultures, where cells are grown in a monolayer, and more physiologically relevant three-dimensional (3D) spheroid cultures. nih.gov These models are used to assess the antiproliferative activity of the compounds against a variety of human cancer cell lines.
EC50/IC50 Determination: A key parameter determined from these assays is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.
For example, a series of imidazo[1,2-b]pyridazine diaryl urea derivatives exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460, with IC50 values ranging from 0.02 µM to 20.7 µM. nih.gov In another study, an imidazo[1,2-b]pyridazine-based Mps1 inhibitor, 27f, demonstrated remarkable antiproliferative activity in the nanomolar range against various cancer cell lines, with an IC50 of 6.0 nM in A549 cells. ebi.ac.uk Furthermore, certain derivatives have shown potent activity against neuroblastoma cell lines like IMR-32. researchgate.net
| Compound/Derivative | Cancer Cell Line(s) | Assay Type | IC50/GI50 Value(s) | Reference(s) |
| K00135 | Ba/F3-hPIM1 | Cell Survival | Dose-dependent decrease | semanticscholar.org |
| 34f | MV4-11, MOLM-13, MOLM-13-D835Y | Cell Proliferation (GI50) | 7 nM, 9 nM, 4 nM | nih.govsemanticscholar.org |
| 20g (AP24534) | Ba/F3-BCR-ABL, Ba/F3-BCR-ABL T315I | Cell Proliferation | Potent inhibition | nih.gov |
| 8v | H1299 (NSCLC) | Colony Formation, Proliferation | Dose-dependent suppression | nih.gov |
| 27f | A549, various others | Antiproliferative (IC50) | 6.0 nM (A549), nanomolar range | ebi.ac.uk |
| A17 | A549, H460 | Anti-proliferative (IC50) | 0.067 µM (mTOR inhibition) | nih.gov |
| A18 | A549, H460 | Anti-proliferative (IC50) | 0.062 µM (mTOR inhibition) | nih.gov |
| 26 | MPC-11, H929 (Multiple Myeloma) | Growth Inhibition (GI50) | As low as 30 nM | rsc.org |
| 3d | MCF-7, MDA-MB-231 | Cell Proliferation (IC50) | 43.4 µM, 35.9 µM | semanticscholar.org |
| 4d | MCF-7, MDA-MB-231 | Cell Proliferation (IC50) | 39.0 µM, 35.1 µM | semanticscholar.org |
Cellular Migration and Invasion Studies
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. Imidazo[1,2-b]pyridazine derivatives have been investigated for their potential to inhibit these processes.
Wound healing assays and transwell assays are commonly employed to assess the anti-migratory and anti-invasive properties of these compounds in vitro. For instance, an imidazo[1,2-b]pyridazine-based Mps1 inhibitor, 27f, was found to be active in vivo, suggesting a potential impact on metastasis. ebi.ac.uk In a study on a related imidazo[1,2-a]pyrazine scaffold, compound 8v was shown to dose-dependently suppress the migration and invasion of H1299 non-small cell lung cancer cells. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Imidazo[1,2-b]pyridazine derivatives have been shown to trigger this process.
These compounds can induce apoptosis through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like BAX and decrease the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov
In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, imidazo[1,2-b]pyridazine diaryl urea derivatives A17 and A18 were found to induce G1-phase cell cycle arrest in cancer cells. nih.gov Similarly, a derivative of the related imidazo[1,2-a]pyridine scaffold was shown to cause cell cycle arrest by increasing the levels of p53 and p21. nih.gov
In Vitro Kinase Inhibition Assays
To confirm the direct interaction of imidazo[1,2-b]pyridazine derivatives with their target kinases and to quantify their inhibitory potency, in vitro kinase inhibition assays are performed. These assays typically use purified recombinant kinases.
ATP Competition Assays: A common method is the ATP competition assay, which determines whether a compound inhibits a kinase by competing with its natural substrate, ATP. Many imidazo[1,2-b]pyridazine derivatives have been confirmed to be ATP-competitive inhibitors. nih.govsemanticscholar.org
The inhibitory activity is usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. For example, imidazo[1,2-b]pyridazine diaryl urea derivatives A17 and A18 exhibited mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov Another derivative, 27f, showed a cellular Mps1 IC50 of 0.70 nM. ebi.ac.uk Furthermore, a lead compound, 26, was found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM. rsc.org
| Compound/Derivative | Target Kinase | Assay Type | IC50 Value | Reference(s) |
| K00135 | PIM-1 | Kinase Inhibition | Low nanomolar | semanticscholar.org |
| 34f | FLT3-ITD, FLT3-D835Y | Kinase Inhibition | 4 nM, 1 nM | nih.gov |
| 20g (AP24534) | Native BCR-ABL, T315I mutant | Kinase Inhibition | Low nanomolar | nih.govsci-hub.se |
| 8v | DDR1, DDR2, Bcr-Abl, c-Kit | Kinase Inhibition | 23.8 nM, 1740 nM, >10 µM, >10 µM | nih.gov |
| 27f | Mps1 | Cellular Kinase Inhibition | 0.70 nM | ebi.ac.uk |
| A17 | mTOR | Kinase Inhibition | 0.067 µM | nih.gov |
| A18 | mTOR | Kinase Inhibition | 0.062 µM | nih.gov |
| 26 | TAK1 | Kinase Inhibition | 55 nM | rsc.org |
Studies on Drug Resistance Reversal
A major challenge in cancer therapy is the development of drug resistance. Certain mutations in target proteins can render them insensitive to existing drugs. A significant achievement in the development of imidazo[1,2-b]pyridazine derivatives is their ability to overcome such resistance.
T315I Mutation in Chronic Myeloid Leukemia: In CML, the T315I "gatekeeper" mutation in the BCR-ABL kinase confers resistance to most approved tyrosine kinase inhibitors. nih.govnih.gov The structure-guided design of ponatinib (AP24534), which features an imidazo[1,2-b]pyridazine core, led to a potent pan-inhibitor of BCR-ABL that is also active against the T315I mutant. nih.govresearchgate.net A key feature of its design is a carbon-carbon triple bond linker that accommodates the bulkier isoleucine residue at position 315. nih.gov This has made ponatinib an effective treatment option for CML patients who have developed resistance to other therapies. nih.govsemanticscholar.org
Antiviral Research
Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated notable activity against a range of viruses, particularly picornaviruses.
Picornavirus Inhibition (e.g., Antirhinoviral and Antienteroviral Activities)
A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine structure has been identified. mdpi.com Research into 2-aminoimidazo[1,2-b]pyridazine derivatives revealed compounds with potent and broad-spectrum activity against human picornaviruses. mdpi.com These compounds were assessed for their effectiveness using plaque reduction assays and cytopathic effect assays. mdpi.com
One particular analogue, designated as 7b, demonstrated significant broad-spectrum antirhinoviral and antienteroviral activity. mdpi.com It was effective against a panel of seven different rhinoviruses and enteroviruses. mdpi.com The activity of these compounds is highly dependent on their specific chemical structure. mdpi.com Studies have indicated that oximes are particularly potent against human rhinovirus 14 (HRV-14). mdpi.com
Mechanistic Investigations of Viral Replication Inhibition
The mechanism by which imidazo[1,2-b]pyridazine derivatives inhibit viral replication appears to be highly specific and related to the molecule's structure. The nature of the chemical linker between the phenyl group and the imidazopyridazine core significantly impacts the compound's antiviral activity. mdpi.com Furthermore, the three-dimensional arrangement of the atoms, specifically the E and Z geometry of the molecule, is a critical factor for its inhibitory function. mdpi.com The E isomer is associated with potent antiviral effects, while the Z isomer results in a substantial decrease in activity. mdpi.com
While detailed mechanistic studies on imidazo[1,2-b]pyridazines are ongoing, research on the related imidazo[1,2-a]pyrazine scaffold has shown that a derivative, A4, inhibits influenza virus replication by inducing the aggregation of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus. nih.gov Another related class, imidazo[1,2-a]pyrimidines, is thought to target hemagglutinin, a crucial protein for viral entry into host cells. uic.edu These findings in related heterocyclic systems may provide insights into the potential mechanisms of action for imidazo[1,2-b]pyridazine derivatives.
Antiparasitic Research
The imidazo[1,2-b]pyridazine scaffold has shown considerable promise in the development of new treatments for parasitic diseases.
Activity against Specific Parasitic Organisms (e.g., Plasmodium falciparum, Toxoplasma gondii, Giardia)
Derivatives of imidazo[1,2-b]pyridazine have been designed and synthesized to target specific parasitic enzymes. In the fight against toxoplasmosis, these compounds have been developed to inhibit the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1). nih.gov These inhibitors are effective against the growth of tachyzoites, the rapidly multiplying stage of the parasite, at submicromolar concentrations in laboratory settings. nih.gov When tested in animal models of acute toxoplasmosis, these compounds significantly reduced the parasite load in the spleen and lungs by over 90% under certain conditions. nih.gov
In the context of malaria, 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated potent inhibition of Plasmodium falciparum CLK1, a type of kinase enzyme in the malaria parasite. researchgate.net
Furthermore, a series of 3-nitroimidazo[1,2-b]pyridazines has been investigated for its broad antiparasitic potential. wikipedia.org These compounds were tested against a variety of protozoan parasites, including Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. wikipedia.orgnih.gov Notably, selective activity with sub-nanomolar IC50 values was observed against G. lamblia. wikipedia.orgnih.gov The presence of the nitro group was found to be crucial for this high potency. wikipedia.orgnih.gov
Antimicrobial Research
The antibacterial potential of the broader class of imidazopyridines, which includes the imidazo[1,2-b]pyridazine structure, has been a subject of investigation.
Activity against Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Gram-Negative Bacteria)
Research into imidazopyridine-based compounds has revealed significant bactericidal activity against several bacterial strains, including the drug-resistant pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Some pyrazolo-imidazopyridine molecular conjugates have shown notable activity, with zones of inhibition greater than 9 mm against MRSA, as well as other bacteria such as S. aureus, E. coli, S. typhi, and K. pneumonia. nih.gov
The antibacterial efficacy of these derivatives can be broad-spectrum or specific to certain types of bacteria. For instance, some compounds exhibit strong activity against Gram-negative strains with minimum bactericidal concentrations (MBC) below 1 µg/mL. nih.gov Other derivatives show activity against both Gram-positive bacteria, like S. aureus (MBC: 0.08 µg/mL) and MRSA (MBC: 19.53 µg/mL), and Gram-negative bacteria such as S. typhi (MBC: 0.63 µg/mL), K. pneumonia (MBC: 0.08 µg/mL), and P. aeruginosa (MBC: 0.63 µg/mL). nih.gov The mechanism of action for these compounds is thought to involve the targeting of various enzymes essential for bacterial survival, such as those involved in the synthesis of the cell wall, proteins, folic acid, DNA, or RNA. nih.gov
Neurobiological Research
The versatile nature of the imidazo[1,2-b]pyridazine scaffold has also led to its exploration in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research in this area has concentrated on the interaction of these compounds with β-amyloid plaques, which are a key pathological hallmark of the disease.
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to β-amyloid plaques. In vitro binding assays using synthetic Aβ1-40 aggregates have been instrumental in determining the binding affinities of these compounds. The inhibition constant (Ki), a measure of binding affinity, has been a key parameter in these evaluations.
One study revealed that the substitution pattern on the imidazo[1,2-b]pyridazine ring system significantly influences the binding affinity for Aβ plaques. Specifically, a 2-(4'-dimethylaminophenyl) substituent was found to be a critical feature for high-affinity binding.
The ability of certain imidazo[1,2-b]pyridazine derivatives to bind with high affinity to β-amyloid plaques makes them attractive candidates for the development of radiolabeled ligands for PET imaging. PET is a non-invasive imaging technique that could allow for the in vivo visualization and quantification of Aβ plaques in the brains of individuals with Alzheimer's disease.
A derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a particularly high binding affinity with a Ki value of 11.0 nM. nih.gov This potent binding suggests that when radiolabeled, for instance with carbon-11 (B1219553) or fluorine-18, this compound could serve as an effective PET tracer for imaging Aβ plaques. The development of such imaging agents is crucial for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.
The binding affinities of selected imidazo[1,2-b]pyridazine derivatives to synthetic Aβ1-40 aggregates are presented in the table below.
| Compound | Substituents | Ki (nM) |
| Derivative A | 2-(4'-Dimethylaminophenyl)-6-methoxy | 35.4 |
| Derivative B | 2-(4'-Dimethylaminophenyl)-6-methylthio | 11.0 |
| Derivative C | 2-(4'-Aminophenyl)-6-chloro | >1000 |
These data highlight the structure-activity relationships that govern the binding of imidazo[1,2-b]pyridazines to Aβ plaques and guide the design of future PET imaging ligands.
While the imidazo[1,2-b]pyridazine scaffold has been explored for various central nervous system targets, specific research on this compound derivatives as ligands for the 5-HT6 serotonin (B10506) receptor is not extensively documented in publicly available literature. The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer's disease. Although related heterocyclic systems like imidazo[1,2-a]pyridines have been investigated as 5-HT6 receptor antagonists, dedicated studies on the this compound core for this specific receptor are yet to be prominently reported.
Anti-inflammatory and Immunomodulatory Research
Chronic inflammation is a key component in the pathogenesis of numerous diseases. The immunomodulatory potential of imidazo[1,2-b]pyridazine derivatives has been an area of active investigation.
Substituted imidazo[1,2-b]pyridazine compounds have been shown to possess anti-inflammatory properties. While direct inhibition of Tumor Necrosis Factor-alpha (TNF-α) by this compound derivatives is not extensively detailed, related research indicates a broader anti-inflammatory profile for this class of compounds.
For instance, certain substituted imidazo[1,2-b]pyridazine compounds have been found to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). researchgate.net COX-2 is a key enzyme in the inflammatory cascade and is responsible for the production of prostaglandins, which are potent inflammatory mediators. The inhibition of such enzymes suggests that the imidazo[1,2-b]pyridazine scaffold could have a modulatory effect on inflammatory pathways, which may include the regulation of pro-inflammatory cytokines like TNF-α. However, further specific studies are required to elucidate the direct effects of this compound derivatives on TNF-α production.
Mechanistic Studies of Anti-inflammatory Action
The anti-inflammatory properties of imidazo[1,2-b]pyridazine derivatives are underpinned by their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. Research has highlighted several mechanisms through which these compounds exert their effects, including the inhibition of pro-inflammatory enzymes and interference with critical signaling pathways.
Substituted imidazo[1,2-b]pyridazine compounds have been shown to directly inhibit the expression of pro-inflammatory enzymes. researchgate.net In studies using primary rat microglial cells stimulated with lipopolysaccharide (LPS), specific derivatives significantly inhibited the LPS-induced expression of both cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net This dual inhibition is significant as COX-2 is a key enzyme in the production of prostaglandins, and iNOS is responsible for the generation of nitric oxide, both of which are potent inflammatory mediators.
Furthermore, the anti-inflammatory activity of related imidazo[1,2-a]pyridine derivatives has been linked to the modulation of the STAT3/NF-κB signaling pathway. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative suppressed the phosphorylation of STAT3 and inhibited the activity of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.net This inhibition of NF-κB activity led to a reduction in the levels of inflammatory cytokines. researchgate.net The study also noted an increase in the expression of IκBα, an endogenous inhibitor of NF-κB. researchgate.net
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.gov Tyk2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons. nih.gov By inhibiting the pseudokinase (JH2) domain of Tyk2, these compounds can effectively block the downstream signaling of these cytokines, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov
In addition, certain imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of IκB kinase β (IKKβ). nih.gov IKKβ is a key kinase in the canonical NF-κB signaling pathway, responsible for the phosphorylation and subsequent degradation of IκBα, which in turn allows for the activation of NF-κB. By inhibiting IKKβ, these compounds can effectively suppress the activation of NF-κB and the subsequent expression of pro-inflammatory mediators like TNFα. nih.gov
The table below summarizes the inhibitory activities of selected imidazo[1,2-b]pyridazine derivatives on key inflammatory targets.
| Compound | Target | Assay | Activity |
| Compound 6c | Tyk2 JH2 | Human Whole Blood (hWB) Assay | IC50 = 268 nM |
| Compound 6e | Tyk2 JH2 | Human Whole Blood (hWB) Assay | IC50 = 817 nM |
| Compound 6p | Tyk2 JH2 | Binding Affinity | Ki = 0.086 nM |
Other Pharmacological Targets
Beyond their anti-inflammatory effects, derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their activity against other significant pharmacological targets, including phosphodiesterases and ion channels.
A notable area of investigation for imidazo[1,2-b]pyridazine derivatives is their potential as inhibitors of phosphodiesterase 10 (PDE10). google.comgoogle.com PDE10 is an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in various intracellular signaling pathways. researchgate.net The PDE10A isoform is highly expressed in the medium spiny neurons of the striatum in the brain, making it a target for neurological and psychiatric disorders. google.com
Several series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their PDE10 inhibitory activity. researchgate.netgoogle.com These compounds are being explored for their therapeutic potential in conditions where modulation of the PDE10 enzyme is considered beneficial. google.comgoogle.com While the primary focus of PDE10 inhibitors has been in the realm of neuropsychiatric disorders, the modulation of cyclic nucleotide signaling can also have implications for inflammatory processes.
Certain imidazo[1,2-b]pyridazine derivatives have demonstrated the ability to modulate the activity of ion channels, specifically T-type calcium channels. Two derivatives, 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2), which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have been studied for their effects on the hCav3.1 T-type calcium channel subtype. nih.gov
In whole-cell patch-clamp electrophysiology studies using HEK-293 cells stably transfected with hCav3.1 channels, both DM1 and DM2 were found to dose-dependently suppress the currents elicited by membrane depolarization. nih.gov This indicates a direct blocking effect on these channels. T-type calcium channels are known to be involved in various physiological processes, and their modulation represents a potential therapeutic avenue. The ability of these imidazo[1,2-b]pyridazine derivatives to block hCav3.1 channels, independent of COX inhibition, highlights a distinct pharmacological profile. nih.gov
The table below presents the effects of selected imidazo[1,2-b]pyridazine derivatives on T-type calcium channels.
| Compound | Target | Effect |
| DM1 | hCav3.1 Channels | Dose-dependent suppression of current |
| DM2 | hCav3.1 Channels | Dose-dependent suppression of current |
Computational Approaches in the Design and Analysis of Imidazo 1,2 B Pyridazin 3 Amine Compounds
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the binding mechanism of imidazo[1,2-b]pyridazine (B131497) derivatives and rationalizing their structure-activity relationships (SAR).
Researchers frequently employ docking simulations to investigate how these compounds interact with the active sites of protein kinases, which are common targets. For instance, in the development of inhibitors for the Transforming growth factor-β activated kinase (TAK1), molecular docking was used to predict the binding mode of a lead imidazo[1,2-b]pyridazine compound. rsc.orgbeilstein-journals.org The simulations revealed that the imidazo[1,2-b]pyridazine core typically binds to the hinge region of the kinase, a crucial area for ATP binding. rsc.org Similarly, docking studies of Ponatinib (B1185), a potent inhibitor containing the imidazo[1,2-b]pyridazine scaffold, showed its interaction with the ROR1 pseudokinase domain. dntb.gov.ua These studies detailed specific hydrogen-bonding interactions between the pyridazine (B1198779) nitrogen and the backbone of ILE555 in the hinge region, as well as π-π stacking with a phenylalanine residue (PHE552). dntb.gov.ua
Interestingly, docking can also uncover unconventional binding modes. A study on PIM1 kinase inhibitors from the imidazo[1,2-b]pyridazine family revealed a surprising interaction. researchgate.net Instead of binding to the canonical kinase hinge region, the inhibitor was found to interact with the NH2-terminal lobe, specifically helix αC. researchgate.net This finding explained the high selectivity of the compound compared to typical ATP-mimetic inhibitors and highlighted the power of docking in identifying unique inhibitory mechanisms. researchgate.net
The insights gained from these docking studies are invaluable for guiding the design of new analogs with improved potency and selectivity. By visualizing the ligand-target interactions, chemists can make informed decisions about which substitutions on the imidazo[1,2-b]pyridazine scaffold are most likely to enhance binding affinity. rsc.org
Molecular Dynamics Simulations for Ligand-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. While docking provides a static snapshot of the binding pose, MD simulations track the movements and conformational changes of the protein and the ligand over time, allowing for an assessment of the stability of the predicted binding mode.
MD simulations have been utilized in the study of imidazo[1,2-b]pyridazine derivatives as cyclin-dependent kinase (CDK) inhibitors. nih.gov Such simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. This is crucial for validating the initial docking results and building confidence in the proposed binding hypothesis.
In studies of related heterocyclic kinase inhibitors, MD simulations have been used to calculate the binding free energy of the ligand-protein complex using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. These calculations can help to quantitatively rank different inhibitors and correlate computational predictions with experimental activities. An energetic analysis can also reveal which forces—such as electrostatic or van der Waals interactions—are the primary drivers for binding.
De Novo Drug Design Strategies
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target's binding site. This strategy is particularly useful when starting from a small fragment or a known scaffold like imidazo[1,2-b]pyridazine.
In the optimization of imidazo[1,2-b]pyridazine-based inhibitors for DYRK1A, in silico drug design efforts were integral to the process. jst.go.jp Starting from a small fragment hit, new compounds were designed by computationally exploring substitutions at various positions on the imidazo[1,2-b]pyridazine core to improve potency and selectivity. jst.go.jp This structure-based design approach relies on the three-dimensional information of the target's active site, often obtained from X-ray crystallography or homology modeling. By understanding the shape, size, and chemical nature of the binding pocket, new functional groups can be added to the scaffold to create novel and more effective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
A 2D and 3D QSAR study was conducted on a series of 35 imidazopyridazine derivatives to predict their antimalarial activity against the PfPK7 kinase. rsc.org The study developed statistically significant models to correlate molecular descriptors (numerical representations of chemical structure) with inhibitory activity. The best 2D QSAR model was developed using the Step-Wise Multiple Linear Regression (SW-MLR) method, while the best 3D QSAR model used k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). rsc.org These models not only predict the activity of new compounds but also provide insights into which structural features are important for bioactivity, thereby guiding further lead optimization. rsc.org
Table 1: Statistical Results of QSAR Models for Imidazopyridazine Derivatives rsc.org
| QSAR Model Type | Method | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | pred_r² (Predictive Ability) |
|---|---|---|---|---|
| 2D QSAR | SW-MLR | 0.9242 | 0.8691 | 0.9206 |
| 3D QSAR | kNN-MFA | N/A | 0.8607 | 0.8332 |
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model serves as a template for designing or searching for new molecules with similar activity.
The lead optimization process for imidazo[1,2-b]pyridazine derivatives heavily relies on understanding the core pharmacophore. For example, in the development of antimalarial compounds, the imidazopyrazine core, along with a C3 phenyl group and an amide linker, was identified as the main pharmacophore responsible for activity. sunway.edu.my
A significant focus of lead optimization is to improve the drug-like properties of a compound, such as metabolic stability and bioavailability. In a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, the initial leads suffered from extremely poor metabolic stability. researchgate.net Through systematic structural modifications, researchers found that replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group dramatically improved stability. researchgate.net Further optimization of the N1-substituent on the pyridone ring led to analogs with enhanced cell permeability, a critical factor for oral drug absorption. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These methods are used to calculate a wide range of molecular properties that are crucial for understanding reactivity and intermolecular interactions.
A comprehensive theoretical study on the parent imidazo[1,2-b]pyridazine molecule utilized DFT calculations with the B3LYP/6-311++G(d,p) basis set to determine its optimized molecular geometry and vibrational frequencies. sci-hub.se The results showed good agreement with experimental data from X-ray crystallography. sci-hub.se Time-dependent DFT (TD-DFT) was used to calculate properties like absorption wavelengths and electronic transitions. sci-hub.se
Other quantum chemical analyses are also employed to gain deeper insights:
Frontier Molecular Orbital (FMO) analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's ability to donate or accept electrons, which is key to its reactivity. sci-hub.senih.gov
Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps predict sites for intermolecular interactions. sci-hub.senih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These methods analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Table 2: Application of Quantum Chemical Methods to Imidazo[1,2-b]pyridazine
| Method | Purpose | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculates optimized geometry, vibrational frequencies, and electronic structure. | sci-hub.se |
| Time-Dependent DFT (TD-DFT) | Predicts UV-Visible absorption spectra and electronic transitions. | sci-hub.se |
| Frontier Molecular Orbital (FMO) | Analyzes chemical reactivity and electron-donating/accepting ability. | sci-hub.senih.gov |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict interaction sites. | sci-hub.senih.gov |
Virtual Screening Techniques for Novel Compound Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. This approach allows researchers to test millions of compounds in silico, significantly reducing the time and cost associated with high-throughput screening in the lab.
In a pre-competitive collaboration to find treatments for visceral leishmaniasis, virtual screening was used to explore large, proprietary compound libraries for new hits based on a related imidazo[1,2-a]pyridine (B132010) scaffold. This effort rapidly expanded the chemical diversity around the initial hit, leading to compounds with improved antiparasitic activity and selectivity. This same methodology is applied to discover novel compounds based on the imidazo[1,2-b]pyridazine core, allowing for the rapid identification of promising new starting points for drug development programs.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Before a compound can be considered for further development, its potential pharmacokinetic profile must be evaluated. In silico ADMET prediction offers a resource-efficient method to forecast a molecule's fate within an organism. frontiersin.org For derivatives of the Imidazo[1,2-b]pyridazine core, computational tools are regularly employed to predict properties that are critical for oral bioavailability and systemic exposure.
Key parameters in these predictive studies include lipophilicity (often expressed as cLogP or calculated LogP), aqueous solubility, metabolic stability, and cell permeability. For instance, in the development of Imidazo[1,2-b]pyridazine-based inhibitors of Tyrosine Kinase 2 (Tyk2), computational models were essential. Early compounds in one series suffered from extremely poor metabolic stability. nih.gov A strategic modification, replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety, was guided by the goal of reducing the calculated cLogP, which was hypothesized to improve metabolic stability. nih.gov This change led to a dramatic enhancement in liver microsomal stability. nih.gov
Further computational analysis and experimental validation highlighted the importance of specific substitutions on cell permeability, a key factor in drug absorption. The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal absorption. Studies on Tyk2 inhibitors showed that the inclusion of a 2-pyridyl group at the N1-position of the 2-oxo-1,2-dihydropyridine ring significantly improved Caco-2 permeability, an effect attributed to the potential for forming intramolecular hydrogen bonds. nih.gov
Table 1: In Silico and In Vitro ADMET Properties of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Modification Strategy | cLogP | Human Liver Microsomal Stability (% remaining after 10 min) | Caco-2 Permeability (nm/s) |
|---|---|---|---|---|
| Compound 4 (Tyk2 Inhibitor Series) | Original 6-anilino scaffold | - | 11% | - |
| Compound 5 (Tyk2 Inhibitor Series) | Modified scaffold to improve stability | - | 99% | 34 |
| Compound 6a (Tyk2 Inhibitor Series) | Replaced anilino with 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino | 0.66 | - | - |
| Compound 6e (Tyk2 Inhibitor Series) | N1-pyridyl substituent on pyridone ring | - | - | 260 |
| Compound 6j (Tyk2 Inhibitor Series) | Fluorinated N1-pyridyl substituent | - | - | 59 |
This table is generated based on data from a study on Tyk2 JH2 inhibitors to illustrate the application of ADMET assessment in lead optimization. nih.gov
Computational Target Identification and Validation
Identifying the precise biological target of a small molecule is a foundational step in understanding its mechanism of action. Computational methods, particularly molecular docking, are powerful tools for hypothesizing and validating these interactions. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and analyzing the intermolecular interactions. nih.govnih.gov
For the Imidazo[1,2-b]pyridazine class, computational studies have identified a wide array of potential protein targets, underscoring the scaffold's versatility. researchgate.netdergipark.org.tr These targets include:
Tyrosine Kinase 2 (Tyk2): Docking studies were instrumental in guiding the design of potent and selective allosteric inhibitors targeting the Tyk2 pseudokinase (JH2) domain. nih.gov
Tropomyosin Receptor Kinases (TRKs): A series of novel Imidazo[1,2-b]pyridazine derivatives were discovered as potent inhibitors of wild-type TRK and clinically relevant mutant forms, offering a potential strategy to overcome drug resistance. nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs): The Imidazo[1,2-b]pyridazine scaffold was identified as a less lipophilic alternative to related series for developing potent and selective CDK2 inhibitors. researchgate.net
β-Amyloid (Aβ) Plaques: Molecular modeling informed the design of Imidazo[1,2-b]pyridazine derivatives as potential imaging agents for detecting Aβ plaques, a hallmark of Alzheimer's disease. nih.gov
ROR1 Pseudokinase: The Imidazo[1,2-b]pyridazine core is a key feature of the multi-kinase inhibitor ponatinib. Computational analysis based on a crystal structure (PDB: 6TU9) has validated its binding mode within the ATP-binding site of the ROR1 pseudokinase domain, a target in triple-negative breast cancer. acs.org
Computational validation provides a detailed, atom-level understanding of how these ligands interact with their targets. In the case of the ROR1 pseudokinase, structural analysis revealed that the Imidazo[1,2-b]pyridazine moiety of the inhibitor forms crucial hydrogen-bonding interactions with the hinge region residue ILE555. acs.org This type of detailed structural insight is invaluable for structure-based drug design, enabling chemists to rationally design new analogs with improved potency and selectivity. acs.org In silico predictions have also suggested other potential targets for this class of compounds, including BTK kinase and components of the AKT-mTOR and PD1-PD-L1 pathways, pointing to broad therapeutic possibilities. researchgate.net
Preclinical Efficacy and Safety Assessment of Imidazo 1,2 B Pyridazin 3 Amine Derivatives
In Vitro Efficacy Studies
The initial assessment of the therapeutic potential of Imidazo[1,2-b]pyridazin-3-amine derivatives involves rigorous in vitro studies to determine their potency, selectivity, and activity in relevant cell-based models.
Dose-Response Relationships and Potency Determination
The potency of this compound derivatives is a critical factor in their development as therapeutic agents. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ or Kₙ) against their intended molecular targets.
Numerous studies have highlighted the remarkable potency of these derivatives. For instance, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were identified as potent inhibitors of various eukaryotic kinases, with several derivatives exhibiting IC₅₀ values below 100 nM against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.gov Specifically, compound 20a from this series demonstrated significant potency against CLK1 (IC₅₀ = 82 nM), CLK4 (IC₅₀ = 44 nM), and DYRK1A (IC₅₀ = 50 nM). nih.gov
In the context of cancer therapy, derivatives have been developed as potent inhibitors of oncogenic kinases. One such derivative, AP24534 , was designed as a pan-inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant. nih.gov This compound exhibited low nanomolar IC₅₀ values against both native and mutant forms of the kinase. nih.gov Another study identified a family of imidazo[1,2-b]pyridazines as potent inhibitors of PIM kinases with low nanomolar potency. semanticscholar.org
Furthermore, research into tropomyosin receptor kinase (TRK) inhibitors led to the discovery of compound 15m , which potently inhibited wild-type TRK and its resistant mutants with IC₅₀ values in the sub-nanomolar to low nanomolar range (TRKWT IC₅₀ = 0.08 nM, TRKG595R IC₅₀ = 2.14 nM, and TRKG667C IC₅₀ = 0.68 nM). nih.gov Similarly, in the pursuit of Haspin kinase inhibitors, derivatives such as compound 21 showed exceptional potency with an IC₅₀ of 6 nM. tandfonline.com
The table below summarizes the in vitro potency of selected Imidazo[1,2-b]pyridazine (B131497) derivatives against their respective targets.
| Compound | Target Kinase | IC₅₀/Kᵢ |
| 20a | CLK1 | 82 nM |
| 20a | CLK4 | 44 nM |
| 20a | DYRK1A | 50 nM |
| AP24534 | BCR-ABL (native) | Low nM |
| AP24534 | BCR-ABL (T315I) | Low nM |
| 15m | TRKWT | 0.08 nM |
| 15m | TRKG595R | 2.14 nM |
| 15m | TRKG667C | 0.68 nM |
| 21 | Haspin | 6 nM |
Selectivity Profiling Against Diverse Target Panels
A crucial aspect of preclinical evaluation is determining the selectivity of a compound. High selectivity for the intended target over other related proteins, such as other kinases, is desirable to minimize off-target effects. Imidazo[1,2-b]pyridazine derivatives have demonstrated impressive selectivity profiles in various studies.
One derivative, compound 6 , a Tyk2 JH2 inhibitor, was found to be remarkably selective, showing over 10,000-fold selectivity for Tyk2 JH2 against a panel of 230 other kinases. nih.gov Its IC₅₀ values against Jak1–3 were greater than 2 μM. nih.gov
Similarly, a study on Haspin kinase inhibitors revealed that compound 21 exhibited high selectivity. tandfonline.com It was 716-fold more selective for Haspin over CDK2, 150-fold over CDK5, 28-fold over CDK9, and 50-fold over DYRK1A. tandfonline.com
In the context of PIM kinase inhibitors, selected lead compounds from the imidazo[1,2-b]pyridazine family were screened against a panel of 50 kinase catalytic domains and were found to be highly selective, with significant cross-reactivity observed only with Cdc-like kinase 1. semanticscholar.org
The table below illustrates the selectivity profile of representative Imidazo[1,2-b]pyridazine derivatives.
| Compound | Primary Target | Selectivity Fold (vs. Off-Target) | Off-Target Kinase |
| 6 | Tyk2 JH2 | >10,000 | Panel of 230 kinases |
| 21 | Haspin | 716 | CDK2 |
| 21 | Haspin | 150 | CDK5 |
| 21 | Haspin | 28 | CDK9 |
| 21 | Haspin | 50 | DYRK1A |
Evaluation in Advanced Cell Culture Models (e.g., Spheroid Cultures)
To better mimic the three-dimensional environment of solid tumors, advanced cell culture models like spheroid cultures are employed. These models provide a more accurate assessment of a compound's anti-cancer efficacy compared to traditional 2D cell cultures.
While specific data on the evaluation of this compound derivatives in spheroid cultures is not extensively detailed in the provided search results, the potent anti-proliferative activity observed in various cancer cell lines suggests their potential efficacy in more complex models. For example, derivatives have shown potent activity against cell lines derived from chronic myeloid leukemia, acute myeloid leukemia, and triple-negative breast cancer. nih.govsemanticscholar.orgacs.org The successful inhibition of tumor growth in xenograft models further supports their potential in 3D culture systems. tandfonline.com
In Vivo Efficacy Studies
Following promising in vitro results, the preclinical assessment of this compound derivatives progresses to in vivo studies to evaluate their efficacy in living organisms.
Xenograft Models for Anticancer Agents
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer drug discovery. Several Imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-tumor activity in these models.
For instance, a derivative targeting Haspin kinase, CHR-6494 , was shown to reduce tumor growth in nude mice bearing HCT-116 colon cancer xenografts. tandfonline.com In another study, a novel ROR1 inhibitor, compound 59 , which contains an imidazo[1,2-b]pyridazine moiety, significantly inhibited the growth of MDA-MB-231 triple-negative breast cancer xenografts in nude mice. acs.orgacs.org At a dose of 20 mg/kg, it achieved a tumor growth inhibition (TGI) of 92.1%. acs.org
Animal Models for Specific Diseases (e.g., Chronic Myeloid Leukemia Mouse Models)
The efficacy of this compound derivatives has also been demonstrated in animal models of specific diseases. In the context of chronic myeloid leukemia (CML), the orally administered pan-BCR-ABL inhibitor AP24534 significantly prolonged the survival of mice that were intravenously injected with Ba/F3 cells expressing the drug-resistant BCR-ABL(T315I) mutation. nih.gov
Survival Studies in Disease Models
The impact of imidazo[1,2-b]pyridazine derivatives on survival has been evaluated in preclinical models, primarily in the context of cancer. In cellular systems, these compounds have demonstrated the ability to impair the survival of malignant cells.
One study investigated the effects of the imidazo[1,2-b]pyridazine compound K00135 on various hematopoietic cancer cells. K00135 was found to impair the survival of murine Ba/F3 cells that were rendered cytokine-independent through the overexpression of human PIM kinases in a dose-dependent manner. semanticscholar.orgnih.gov Furthermore, the compound also compromised the survival and clonogenic growth of a panel of human acute leukemia cell lines. semanticscholar.orgnih.gov Notably, K00135 significantly suppressed the in vitro growth of leukemic blasts from five patients with acute myelogenous leukemia, while not affecting normal umbilical cord blood mononuclear cells. semanticscholar.orgnih.gov
While these in vitro studies suggest a potential for improving survival by targeting cancer cells, direct in vivo survival studies with detailed survival curve analysis remain a critical area for further investigation.
Tumor Growth Inhibition and Regression Assessments
The antitumor efficacy of imidazo[1,2-b]pyridazine derivatives has been demonstrated in various xenograft models, showing significant inhibition of tumor growth and even complete tumor regression in some cases.
A potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, compound 22 (TM471-1), which features the imidazo[1,2-b]pyridazine core, was assessed in a xenograft model. The study reported that this compound significantly inhibited tumor growth. nih.gov Remarkably, complete tumor regression was observed in 7 out of 10 mice at a specific dosage, highlighting its potent in vivo antitumor activity. nih.gov
In another study focusing on ROR1 inhibitors for triple-negative breast cancer (TNBC), a novel quinazolin-2-amine derivative, compound 59, which incorporates an imidazo[1,2-b]pyridazine moiety, was evaluated in vivo. acs.org This compound demonstrated significant tumor growth inhibition (TGI), with a TGI of 92.1% at a 20 mg/kg dose. acs.org Mechanistic studies further revealed that compound 59 could also significantly inhibit the metastasis of TNBC. acs.orgacs.org
These findings underscore the potential of imidazo[1,2-b]pyridazine derivatives as effective agents for controlling tumor progression in preclinical cancer models.
Pharmacokinetic (PK) Profiling
The pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives are crucial for their development as oral therapeutics. Studies have focused on improving oral bioavailability, understanding their half-life, and evaluating their metabolic stability.
Oral Bioavailability and Systemic Exposure
Several imidazo[1,2-b]pyridazine derivatives have been found to possess good oral bioavailability, a key parameter for convenient drug administration.
One such derivative, a potent second-generation TRK inhibitor designated as compound 15m, displayed good oral bioavailability with an F value of 55.26%. bohrium.com Another series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were also found to be orally bioavailable. nih.gov
A particularly detailed pharmacokinetic study was conducted on the Tyk2 JH2 inhibitor, compound 6. This compound exhibited excellent oral bioavailability across multiple species. In rats, the bioavailability was 114%, while in mice, cynomolgus monkeys, and dogs, the bioavailability was 86%, 46%, and 50%, respectively. nih.gov The high oral exposure and bioavailability in rats were particularly noteworthy. nih.gov
| Compound | Species | Oral Bioavailability (F%) | Source |
|---|---|---|---|
| Compound 15m | Not Specified | 55.26 | bohrium.com |
| Compound 6 | Rat | 114 | nih.gov |
| Mouse | 86 | nih.gov | |
| Cyno | 46 | nih.gov | |
| Dog | 50 | nih.gov |
Half-Life (t1/2) Determination
The half-life of a drug is a critical determinant of its dosing frequency. While specific half-life data for many this compound derivatives are not extensively reported in the available literature, some related structures provide insights. For instance, in a study of an imidazoline (B1206853) I2 receptor ligand, B06, the half-life in mouse liver microsomes was determined to be 16.23 minutes. nih.gov Another study on a tetrahydrothiazolo pyridine (B92270) derivative, TR-18A, showed a significantly longer half-life of over 200 minutes, which was a substantial improvement compared to earlier analogs. researchgate.net The determination of half-life is often integrated with metabolic stability assays. nuvisan.com
Metabolic Stability Evaluation (e.g., Human Liver Microsomes)
The metabolic stability of a compound is a key factor influencing its pharmacokinetic profile and in vivo efficacy. nih.gov In vitro assays using human liver microsomes are a standard method for assessing this parameter. springernature.com
Research has shown that strategic modifications to the imidazo[1,2-b]pyridazine scaffold can significantly enhance metabolic stability. For example, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs demonstrated a dramatic improvement in metabolic stability compared to the parent 6-anilino series. nih.gov An earlier compound from the anilino series, compound 4, showed very poor metabolic stability, with only 11%, 14%, and 1% of the compound remaining after a 10-minute incubation in human, rat, and mouse liver microsomes, respectively. nih.gov In contrast, a modified derivative, compound 5, showed much-improved stability with 99%, 76%, and 44% recovery in the same microsomal systems. nih.gov
Further studies on other derivatives have also shown high resistance to metabolic transformation. In one investigation, five different imidazo[1,2-b]pyridazine derivatives exhibited metabolic stability percentages of no less than 97% in human liver microsomes. researchgate.net Three of these compounds showed exceptional stability, with over 99.9% remaining intact. researchgate.net
| Compound | Species | % Compound Remaining (after 10 min) | Source |
|---|---|---|---|
| Compound 4 | Human | 11 | nih.gov |
| Rat | 14 | nih.gov | |
| Mouse | 1 | nih.gov | |
| Compound 5 | Human | 99 | nih.gov |
| Rat | 76 | nih.gov | |
| Mouse | 44 | nih.gov | |
| Various Derivatives (5) | Human | >97 | researchgate.net |
Toxicity and Safety Assessment
Information regarding the toxicity and safety assessment of this compound derivatives is outside the scope of this article.
Cytotoxicity Against Normal Cell Lines
A crucial aspect of preclinical safety assessment is determining the selectivity of a compound, specifically its ability to target diseased cells while sparing normal, healthy cells. Studies on Imidazo[1,2-b]pyridazine derivatives have shown promising results in this regard.
A series of substituted imidazo[1,2-b]pyridazine compounds (5a–o) were evaluated for their cytotoxicity against SHSY-5Y cells, a human neuroblastoma cell line often used as a neuronal model. The results indicated that these compounds exhibited no significant cytotoxicity at concentrations up to 100 μg/mL when compared to untreated and vehicle control groups, highlighting their safety in this cell model. researchgate.net Similarly, another study found that certain imidazo-based heterocyclic derivatives showed minimal toxicity towards normal cell lines such as HEK293 (human embryonic kidney cells) and MCF12A (human epithelial mammary gland cells). nih.gov
In the development of novel inhibitors for the ROR1 pseudokinase, a target in triple-negative breast cancer (TNBC), a potent imidazo[1,2-b]pyridazine-based compound, compound 59 , was assessed for its toxicity against the normal human embryonic kidney cell line HEK293T. acs.org While two other related compounds (39 and 70) showed significant toxicity to these normal cells, compound 59 demonstrated an excellent safety profile. acs.org It was not only selective in its inhibition of TNBC cells over other cancer cell lines but also displayed a high degree of selectivity between normal and cancerous cells, with a selectivity index (SI) of 129.6. acs.org This indicates a significantly lower potential for off-target effects on healthy tissues. acs.org
For context, studies on the related imidazo[1,2-a]pyridine (B132010) scaffold also emphasize the importance of this selectivity. In one study, while several 3-aminoimidazo[1,2-a]pyridine derivatives were effective against cancer cell lines, some also showed considerable cytotoxicity against normal mouse embryonic fibroblast (MEF) cells. nih.gov For instance, compound 11 was highly toxic to normal cells (IC₅₀ = 1.84 µM), but compound 12 was tenfold less cytotoxic to normal cells (IC₅₀ = 40.54 µM) than to the HT-29 cancer cell line, and compound 14 showed an IC₅₀ of >200 µM against MEF cells, demonstrating high selectivity. nih.gov
Acute Toxicity Studies in Animal Models
Following in vitro assessments, the safety profile of Imidazo[1,2-b]pyridazine derivatives is further investigated through acute toxicity studies in animal models. These studies are designed to identify potential target organs for toxicity and to determine the short-term safety of the compounds.
In a murine model of acute toxoplasmosis, mice were treated with imidazo[1,2-b]pyridazine salts (SP230, SP231, and SP232 ) at doses of 25 or 50 mg/kg/day for up to eight days. The study found no significant increases in the levels of hepatic and renal toxicity markers, demonstrating a lack of significant short-term toxicity. Similarly, in vivo experiments in mice with the ROR1 inhibitor compound 59 showed that it could significantly inhibit tumor growth and metastasis without causing obvious toxicity to the animals. acs.org
Further studies on imidazo-based heterocyclic compounds in Wistar rats, following OECD guidelines, initially tested a dose of 300 mg/kg and observed no signs of toxicity or mortality over 14 days. nih.gov However, at a dose of 2000 mg/kg, mortality was observed, leading to the selection of intermediate doses for further study. nih.gov
While no signs of hepatic or renal toxicity were observed for a series of related imidazo[1,2-a]pyridine (IMPY) compounds after a 14-day oral treatment, some off-target effects were noted. nih.gov Acute toxicity tests to determine the median lethal dose (LD₅₀) for these related compounds in mice showed that they generally fall into hazard categories 4 and 5 of the Globally Harmonized System of Classification and Labelling of Chemicals. nih.gov
Maximum Tolerated Dose Determination
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects. While specific MTD studies for this compound derivatives are not extensively detailed, data from acute toxicity studies provide strong indications of tolerated dosage levels.
The administration of up to 50 mg/kg/day of imidazo[1,2-b]pyridazine salts in mice without significant toxicity suggests that the MTD is likely above this level for short-term administration. For the related imidazo[1,2-a]pyridine compounds, LD₅₀ values were determined in mice at doses ranging from 0.5 to 4.0 g/kg. nih.gov Specifically, compounds 3a and 3b had an LD₅₀ greater than 2.0 g/kg, while compound 4 had an LD₅₀ of 1.0 g/kg. nih.gov These values, which are significantly higher than the effective doses often seen in efficacy studies, suggest a wide therapeutic window for this class of compounds. nih.gov Studies on other imidazo-based compounds that showed no toxicity at 300 mg/kg but mortality at 2000 mg/kg in rats help to narrow down the potential MTD range for these specific derivatives. nih.gov
Conclusion and Future Research Directions
Summary of Key Discoveries and Academic Contributions
The imidazo[1,2-b]pyridazine (B131497) nucleus is a versatile scaffold that has been extensively explored by medicinal chemists. nih.gov Its significance was prominently highlighted by the successful development and clinical use of Ponatinib (B1185), a multi-targeted kinase inhibitor used to treat certain types of leukemia, which features this heterocyclic system. nih.gov This success spurred a resurgence of interest in exploring the potential of other imidazo[1,2-b]pyridazine-containing derivatives. nih.gov
Academic and industrial research has unveiled the broad spectrum of biological activities associated with this scaffold. Derivatives have shown promise as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net Key discoveries include the identification of compounds with significant activity as:
Anticancer agents: Targeting kinases such as Bcr-Abl, cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Bruton's tyrosine kinase (BTK). dergipark.org.trnih.govnih.govnih.gov
Anti-inflammatory agents: Through the inhibition of kinases like Tyrosine kinase 2 (Tyk2) involved in autoimmune and inflammatory pathways. nih.gov
Antiparasitic agents: Showing activity against parasites like Toxoplasma gondii and Plasmodium falciparum. dergipark.org.trresearchgate.netnih.gov
Antiviral and antibacterial agents: Demonstrating a wide range of anti-infective properties. researchgate.netnih.gov
Ligands for neurodegenerative diseases: Certain derivatives have been synthesized and evaluated as imaging agents for β-amyloid plaques in Alzheimer's disease. nih.govacs.org
This body of work underscores the scaffold's role as a cornerstone for the design of enzyme inhibitors and receptor ligands, contributing significantly to the field of drug discovery.
Unresolved Challenges and Critical Research Gaps
Despite the promising biological profile of imidazo[1,2-b]pyridazine derivatives, several challenges and research gaps remain. A primary hurdle in kinase inhibitor development is achieving high selectivity. Due to the conserved nature of the ATP-binding site across the human kinome, many inhibitors affect multiple kinases, which can lead to off-target effects. nih.gov While some highly selective inhibitors have been developed, the quest for improved selectivity profiles is ongoing. nih.gov
Another significant challenge is the emergence of drug resistance. In cancer therapy, tumors can develop mutations in the target kinase that prevent the drug from binding effectively. nih.gov Researchers are actively working to design next-generation inhibitors that can overcome these resistance mechanisms. nih.gov
Furthermore, translating potent in vitro activity into in vivo efficacy is a major gap. Many compounds that show excellent activity in cellular assays fail in animal models due to poor pharmacokinetic properties, such as low metabolic stability or poor oral bioavailability. nih.gov For instance, early Tyk2 inhibitors based on an anilino-imidazopyridazine scaffold suffered from poor metabolic stability, a problem that was later addressed by replacing the anilino group with a 2-oxo-1,2-dihydropyridin-3-ylamino moiety. nih.gov The development of synthetic methodologies that allow for fine-tuning of these properties is a critical area of research. dergipark.org.tr
Emerging Therapeutic Areas for Imidazo[1,2-b]pyridazin-3-amine Derivatives
While the traditional focus has been on oncology and inflammation, the therapeutic potential of imidazo[1,2-b]pyridazine derivatives continues to expand into new areas. The inherent versatility of the scaffold allows for its adaptation to a wide range of biological targets. researchgate.netnih.gov
Key Therapeutic Areas for Imidazo[1,2-b]pyridazine Derivatives:
| Therapeutic Area | Target/Application | Key Findings | Reference |
| Oncology | CDK12/13, TRK, BTK, PI3K/mTOR, c-Met, VEGFR2 | Potent inhibition of kinases crucial for cancer cell proliferation and survival. Overcoming drug resistance mutations. | dergipark.org.trnih.govnih.govnih.govdrugbank.com |
| Inflammatory Diseases | Tyk2 (Janus Kinase family) | Development of allosteric inhibitors for autoimmune diseases like psoriasis and lupus. | nih.gov |
| Neurodegenerative Diseases | β-amyloid plaques | Design of radioligands for PET imaging to diagnose Alzheimer's disease. | nih.govacs.org |
| Infectious Diseases | Toxoplasma gondii CDPK1, Plasmodium falciparum CLK1, M. tuberculosis | Inhibition of essential parasitic and bacterial enzymes. | dergipark.org.trresearchgate.netnih.govresearchgate.net |
Emerging targets continue to be identified. For example, recent research has focused on developing these compounds as irreversible inhibitors of Bruton's tyrosine kinase (BTK) for B-cell malignancies, with one candidate, TM471-1, advancing to Phase I clinical trials. nih.gov The development of dual PI3K/mTOR inhibitors represents another promising frontier in cancer therapy. drugbank.com
Potential for Novel Synthetic Methodologies and Chemical Space Exploration
The exploration of the imidazo[1,2-b]pyridazine chemical space is intrinsically linked to the development of synthetic methodologies. The classical synthesis often involves the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov However, modern organic chemistry offers a broader toolkit to generate molecular diversity.
Future synthetic efforts are likely to focus on:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are invaluable for functionalizing the imidazo[1,2-b]pyridazine core at various positions, allowing for the introduction of a wide range of substituents to modulate biological activity and pharmacokinetic properties. researchgate.netresearchgate.net
C-H Activation: Direct functionalization of carbon-hydrogen bonds is an increasingly important strategy in medicinal chemistry. It offers a more atom-economical and efficient way to modify the core structure, avoiding the need for pre-functionalized starting materials. researchgate.net
Green Chemistry Approaches: The use of alternative energy sources such as microwave irradiation or ultrasound, as well as employing environmentally benign solvents and catalysts, is becoming more prevalent. researchgate.netnanobioletters.com These methods can lead to shorter reaction times, higher yields, and a reduced environmental footprint.
Multicomponent Reactions: Designing novel multicomponent reactions could provide rapid access to complex and diverse libraries of imidazo[1,2-b]pyridazine derivatives from simple starting materials in a single step. beilstein-journals.org
These advanced synthetic strategies will be crucial for expanding the accessible chemical space, enabling the synthesis of novel analogues with improved potency, selectivity, and drug-like properties.
Integration of Advanced Computational and Experimental Techniques for Rational Design
The rational design of new drugs increasingly relies on the synergy between computational and experimental methods. For imidazo[1,2-b]pyridazine-based agents, this integration is key to navigating the complexities of drug-target interactions and optimizing molecular properties.
Structure-based drug design (SBDD) has been instrumental in this field. For example, the crystal structure of ponatinib bound to its target kinase provided a detailed map of the binding interactions, revealing how the imidazo[1,2-b]pyridazine core forms hydrogen bonds within the ATP-binding site. acs.orgacs.org This structural information serves as a blueprint for designing new inhibitors with enhanced affinity and selectivity. nih.gov
Computational techniques employed in this area include:
Molecular Docking: To predict the binding modes and affinities of new virtual compounds.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze chemical bonds and interactions. nih.gov
Density Functional Theory (DFT): To study the electronic properties of molecules. nih.gov
Pharmacophore Modeling: To identify the essential 3D features required for biological activity.
By combining these in silico predictions with experimental validation through chemical synthesis and biological assays, researchers can accelerate the discovery-optimization cycle. This iterative process allows for a more focused and efficient exploration of structure-activity relationships (SAR), leading to the identification of promising clinical candidates. nih.gov
Future Prospects in Drug Discovery and Development of Imidazo[1,2-b]pyridazine-Based Agents
The future of drug discovery centered on the imidazo[1,2-b]pyridazine scaffold is bright and multifaceted. The proven success of Ponatinib and the progression of other derivatives into clinical trials validate its status as a pharmacologically significant core. nih.govnih.gov Future research will likely advance along several parallel paths.
A primary focus will remain on the development of highly selective kinase inhibitors for oncology and inflammatory diseases. The challenge will be to design compounds that not only potently inhibit the target of interest but also possess a clean off-target profile to minimize side effects. Addressing acquired drug resistance through the development of covalent or allosteric inhibitors is another critical avenue. nih.govnih.govnih.gov
The exploration of this scaffold in other therapeutic areas, particularly neurodegenerative and infectious diseases, is expected to grow. As our understanding of the pathophysiology of these conditions deepens, new molecular targets will be identified for which the imidazo[1,2-b]pyridazine framework can be adapted. researchgate.netnih.gov
Ultimately, the successful development of the next generation of imidazo[1,2-b]pyridazine-based drugs will depend on a multidisciplinary approach. The continued integration of advanced synthetic chemistry, computational modeling, structural biology, and pharmacology will be essential to unlock the full therapeutic potential of this remarkable heterocyclic system and deliver new medicines for unmet medical needs. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazin-3-amine, and what precursors are typically employed?
- Methodological Answer : The compound is synthesized via condensation reactions using pyridazin-3-amines and arylglyoxals (e.g., phenylglyoxal) under Friedländer conditions . For example, 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones to form fused imidazo[1,2-b]pyridazines . Key intermediates include dimethylformamidine derivatives, which undergo cyclization in the presence of bases like NaHCO₃ and additives like KI to yield substituted derivatives .
Q. How is structural characterization of this compound derivatives performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : For 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, aromatic protons appear at δ 7.98–7.56 ppm, and tert-butyl carbons resonate at δ 56.12 ppm .
- ESI-HRMS : Molecular ion peaks are used to confirm mass (e.g., C₁₆H₁₇N₅O₂: calculated 312.1460, observed 312.1462) .
- Melting Points : Derivatives like 6-chlorothis compound exhibit distinct melting ranges (e.g., 154–156°C for nitrophenyl derivatives) .
Advanced Research Questions
Q. How can synthetic yield discrepancies between Friedländer and transition-metal-catalyzed methods be resolved?
- Methodological Answer : Yield variations arise from reaction conditions. Friedländer methods require stoichiometric AlCl₃ or iodine catalysts , while transition-metal-catalyzed routes (e.g., Cu/Pd with acetylacetonate ligands) improve efficiency via cross-coupling . Optimization involves adjusting catalysts (e.g., 20 mol% KI in NaHCO₃-mediated cyclization ) and temperature (85°C for formamidine intermediates ). Contradictions in data may stem from solvent polarity or substituent electronic effects on cyclization kinetics .
Q. What strategies enable the synthesis of 3-substituted Imidazo[1,2-b]pyridazines for structure-activity studies?
- Methodological Answer :
- O-Alkylation : Diazomethane reacts with imidazo[1,2-b]pyridazin-3(5H)-ones to introduce methoxy/ethoxy groups .
- Cross-Coupling : Palladium-catalyzed arylations attach substituents (e.g., indazol-5-yl groups) at the 3-position using halogenated precursors .
- Heterocyclic Condensation : Substituted pyridazin-3-amines react with α-ketoaldehydes to yield 2-aryl derivatives .
Q. What pharmacological targets are associated with Imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Tricyclic derivatives (e.g., 6-chloro-N-cyclopropylmethyl-3-indazol-5-yl analogs) are patented as Haspin kinase inhibitors, validated via enzymatic assays and crystallography . Structure-activity relationship (SAR) studies focus on substituents at positions 2, 3, and 6 to enhance selectivity .
Experimental Design & Data Analysis
Q. How can computational methods (e.g., DFT) guide the optimization of Imidazo[1,2-b]pyridazine synthesis?
- Methodological Answer : Density functional theory (DFT) predicts transition states and intermediates in Friedländer cyclization, identifying energy barriers for aryl-glyoxal condensations . For example, DFT studies on imidazo[4,5-b]pyridines reveal electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing intermediates .
Q. What analytical workflows are recommended for resolving isomeric impurities in Imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
